N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSMEZAYZIYFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238136 | |
| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-11-7 | |
| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-[4-(trifluoromethyl)benzyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, a valuable building block in pharmaceutical and materials science.[1] The synthesis is primarily achieved through the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine. This document details the experimental protocol, presents key data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Synthesis Pathway: Reductive Amination
The core synthesis strategy involves a two-step, one-pot reaction. First, 4-(trifluoromethyl)benzaldehyde reacts with methylamine to form an intermediate imine (specifically, a Schiff base). This imine is then reduced in situ to the desired secondary amine, this compound. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.[2]
The overall reaction is as follows:
Step 1: Imine Formation 4-(Trifluoromethyl)benzaldehyde + Methylamine ⇌ N-(4-(Trifluoromethyl)benzylidene)methanamine + Water
Step 2: Reduction N-(4-(Trifluoromethyl)benzylidene)methanamine + [Reducing Agent] → this compound
Physicochemical Properties of Reactants and Product
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | C₈H₅F₃O | 174.12 | Liquid |
| Methylamine (40% in water) | 74-89-5 | CH₅N | 31.06 | Aqueous solution |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | Solid |
| This compound | 90390-11-7 | C₉H₁₀F₃N | 189.18 | Liquid [3] |
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Methylamine (40% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq.) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a 40% aqueous solution of methylamine (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture again in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in a small amount of water or methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture. Foaming may occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data
| Parameter | Value |
| Yield | >90% |
| Purity | >95% |
Note: The yield and purity are dependent on the specific reaction conditions and purification method employed.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Reductive amination pathway for the synthesis of the target compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-(trifluoromethyl)benzylamine is a substituted benzylamine derivative characterized by a methyl group attached to the nitrogen atom and a trifluoromethyl group at the para position of the benzene ring. This compound and its analogs are of interest in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl group, which can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-4-(trifluoromethyl)benzylamine, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.
Core Physicochemical Properties
The fundamental physicochemical properties of N-Methyl-4-(trifluoromethyl)benzylamine are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 90390-11-7 | [1][2] |
| Molecular Formula | C₉H₁₀F₃N | [1][2] |
| Molecular Weight | 189.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 187.0 °C | [3] |
| Density | 1.149 g/mL | [3] |
| Melting Point | Not available | |
| Predicted pKa | 9.96 ± 0.10 | |
| Predicted LogP | 2.59 | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | [4] |
Mandatory Visualizations
Logical Relationship: Structural Comparison
The following diagram illustrates the structural relationship between the parent compound, 4-(trifluoromethyl)benzylamine, and its N-methylated derivative, highlighting the key structural modification.
Experimental Workflow: LogP Determination (Shake-Flask Method)
This diagram outlines the standard workflow for determining the octanol-water partition coefficient (LogP) using the shake-flask method.
Synthetic Pathway: Reductive Amination
The synthesis of N-Methyl-4-(trifluoromethyl)benzylamine can be achieved via reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine. This process is illustrated below.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures and may require optimization for the specific compound.
Determination of Boiling Point (Micro Scale)
The boiling point of a liquid can be determined on a micro scale using a Thiele tube apparatus.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is placed in a Thiele tube containing heating oil, making sure the sample is immersed in the oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of the amine can be determined by potentiometric titration.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
A known quantity of N-Methyl-4-(trifluoromethyl)benzylamine is accurately weighed and dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored and recorded after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the point of maximum inflection on the curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A stock solution of N-Methyl-4-(trifluoromethyl)benzylamine is prepared in the pre-saturated n-octanol.
-
A known volume of the octanol stock solution and a known volume of the pre-saturated aqueous buffer are combined in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The mixture is then centrifuged or allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient: LogP = log([Compound]octanol / [Compound]aqueous).
References
Spectroscopic Profile of N-Methyl-4-trifluoromethylbenzylamine (CAS 90390-11-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-4-trifluoromethylbenzylamine (CAS 90390-11-7), a key intermediate in pharmaceutical and materials science research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for N-Methyl-4-trifluoromethylbenzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 2H | Aromatic CH (ortho to CF₃) |
| ~7.3 | d | 2H | Aromatic CH (meta to CF₃) |
| ~3.7 | s | 2H | Benzyl CH ₂ |
| ~2.4 | s | 3H | N-CH ₃ |
| ~1.6 | s (broad) | 1H | NH |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C -CH₂ |
| ~128 | Aromatic C F₃ (quartet) |
| ~128 | Aromatic C H |
| ~125 | Aromatic C H (quartet) |
| ~124 | C F₃ (quartet) |
| ~55 | Benzyl C H₂ |
| ~36 | N-C H₃ |
Note: The chemical shifts for the aromatic carbons and the trifluoromethyl carbon are expected to show splitting (quartets) due to coupling with the fluorine atoms. The exact coupling constants (J-values) are not available from the reviewed data.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~2900 - 3000 | Medium | C-H Stretch (Aromatic and Aliphatic) |
| ~1620 | Weak | C=C Stretch (Aromatic Ring) |
| ~1450 | Medium | C-H Bend (CH₂ and CH₃) |
| ~1325 | Strong | C-F Stretch (Trifluoromethyl Group) |
| ~1100 - 1200 | Strong | C-N Stretch |
| ~1070 | Strong | C-F Stretch (Trifluoromethyl Group) |
| ~820 | Strong | C-H Out-of-Plane Bend (para-substituted benzene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Proposed Fragment |
| 189 | Moderate | [M]⁺ (Molecular Ion) |
| 174 | High | [M - CH₃]⁺ |
| 158 | High | [M - NHCH₃]⁺ or [CF₃C₆H₄CH₂]⁺ |
| 109 | Moderate | [C₇H₆F]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of N-substituted benzylamine derivatives.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of N-Methyl-4-trifluoromethylbenzylamine.
Materials and Equipment:
-
N-Methyl-4-trifluoromethylbenzylamine sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of N-Methyl-4-trifluoromethylbenzylamine.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the ¹H and ¹³C probes.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 2-4 seconds.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire 1024-4096 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
The Trifluoromethyl Benzylamine Moiety: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Trifluoromethyl-Containing Benzylamines
Introduction
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic and steric properties. When appended to a benzylamine scaffold, the resulting trifluoromethyl-containing benzylamines exhibit a remarkable spectrum of biological activities, making them a privileged class of compounds in drug discovery. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer and enzyme-inhibiting properties. We will delve into their mechanisms of action, present quantitative biological data, and provide detailed experimental protocols for key assays.
The trifluoromethyl group significantly influences the physicochemical properties of the parent molecule. Its strong electron-withdrawing nature can modulate the pKa of the benzylamine, affecting its ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and improve pharmacokinetic profiles. These properties collectively contribute to the enhanced potency and selectivity observed in many trifluoromethyl-containing benzylamine derivatives.
Anticancer Activity
Trifluoromethyl-containing benzylamines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of a selection of trifluoromethyl-containing benzylamine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 0.40 | [1] |
| 2-acetyl-benzylamine | NB-4 (Leukemia) | 0.39 | [1] |
| HD10 (2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivative) | PD-1/PD-L1 Interaction | 0.0031 | [2] |
| Compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) | A549 (Lung) | 0.35 | [3] |
| Compound 9u | MCF-7 (Breast) | 3.24 | [3] |
| Compound 9u | PC-3 (Prostate) | 5.12 | [3] |
Signaling Pathways in Anticancer Activity
The anticancer effects of trifluoromethyl-containing benzylamines are often mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and death. One of the central pathways implicated is the intrinsic apoptosis pathway.
As depicted in Figure 1, these compounds can induce apoptosis by promoting the activity of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2.[4][5][6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[4][6]
Enzyme Inhibition
Trifluoromethyl-containing benzylamines are also potent inhibitors of various enzymes, with monoamine oxidases (MAOs) being a prominent target. MAOs are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders.
Quantitative Monoamine Oxidase (MAO) Inhibition Data
The following table presents the IC50 values for the inhibition of MAO-A and MAO-B by trifluoromethyl-containing benzylamine derivatives.
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Harmaline (reference) | MAO-A | 2.3 | [7] |
| Lazabemide (reference) | MAO-B | 18 | [7] |
| m-trifluoromethyl analogue of cycloalkanol ethylamine | Norepinephrine Transporter | Potent inhibition | [8] |
Experimental Workflows
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of trifluoromethyl-containing benzylamine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Trifluoromethyl-containing benzylamine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Treat the cells with various concentrations of the compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[10][11]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caspase-3/7 Activity Assay (Flow Cytometry)
Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cancer cells
-
Trifluoromethyl-containing benzylamine derivative
-
Caspase-3/7 activity assay kit (containing a fluorogenic substrate)
-
Flow cytometer
Procedure:
-
Seed and treat cancer cells with the trifluoromethyl-containing benzylamine derivative at its predetermined IC50 concentration for 24 hours.
-
Harvest the cells, including any detached cells in the supernatant.[13]
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.[13]
-
Resuspend the cells in the assay buffer provided in the kit.
-
Add the fluorogenic caspase-3/7 substrate to the cell suspension and incubate according to the manufacturer's instructions, protected from light.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. A shift in fluorescence compared to untreated control cells indicates caspase activation.[13][14]
-
Quantify the results as median fluorescence intensity or fold change over the control.[13]
Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To investigate the effect of trifluoromethyl-containing benzylamines on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cells
-
Trifluoromethyl-containing benzylamine derivative
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cancer cells with the test compound at various concentrations for a specified time.[15][16]
-
Lyse the cells with ice-cold RIPA buffer and quantify the protein concentration.[15][16]
-
Separate the protein lysates (20-40 µg) by SDS-PAGE and transfer them to a membrane.[2][15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.[16]
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion
Trifluoromethyl-containing benzylamines represent a highly valuable and versatile scaffold in the pursuit of novel therapeutics. Their unique physicochemical properties, conferred by the trifluoromethyl group, often translate into potent and selective biological activity. As demonstrated, these compounds exhibit significant potential as anticancer agents through the induction of apoptosis and modulation of key signaling pathways. Furthermore, their ability to inhibit enzymes such as monoamine oxidases highlights their therapeutic utility in other disease areas. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this promising class of molecules. Future investigations into the structure-activity relationships and detailed mechanisms of action will undoubtedly pave the way for the development of next-generation drugs based on the trifluoromethyl-containing benzylamine core.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 4. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In-depth Technical Guide: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine. Despite its availability as a chemical reagent and its potential as a building block in pharmaceutical chemistry, there is a notable absence of published research detailing its specific biological targets and pharmacological effects.[1]
This technical guide aims to provide a thorough overview of the currently known information regarding this compound, including its chemical properties and potential, while highlighting the absence of definitive data on its mechanism of action.
Chemical and Physical Properties
This compound is a substituted benzylamine derivative. The presence of the trifluoromethyl group on the phenyl ring is known to significantly influence the electronic properties and biological activity of small molecules.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| CAS Number | 90390-11-7 |
Putative Pharmacological Profile
While direct evidence is lacking, the structural features of this compound suggest potential interactions with various biological targets. Compounds with similar benzylamine scaffolds are known to interact with a range of receptors and transporters in the central nervous system. However, it is crucial to emphasize that any proposed mechanism of action for this specific compound remains speculative without supporting experimental data.
Synthesis
The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine.
Below is a generalized workflow for a potential synthetic route.
Caption: A potential synthetic workflow for this compound.
Conclusion
The current body of scientific literature does not contain specific studies elucidating the mechanism of action of this compound. While its chemical structure suggests potential pharmacological activity, the absence of binding affinity data, functional assay results, and in vivo studies makes it impossible to define its biological targets and subsequent signaling pathways. Further research, including comprehensive screening against a panel of receptors, transporters, and enzymes, is required to characterize the pharmacological profile of this compound. Without such data, the creation of a detailed technical guide on its core mechanism of action, including quantitative data tables and signaling pathway diagrams, is not feasible.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is a synthetic compound with a chemical structure suggestive of potential interactions with biological systems, particularly within the central nervous system. While direct experimental data on the specific therapeutic targets of this molecule are not extensively available in peer-reviewed literature, its structural similarity to known pharmacologically active agents, notably those interacting with monoamine transporters, provides a strong basis for inferring its potential biological activity. This technical guide consolidates the available information on related compounds to hypothesize the likely therapeutic targets of this compound, outlines relevant experimental protocols for its pharmacological characterization, and presents conceptual signaling pathways and workflows to guide future research.
Introduction
This compound, also known as N-Methyl-4-(trifluoromethyl)benzylamine, is an organic compound primarily utilized as a building block in chemical synthesis.[1] Its structure, featuring a benzylamine core with N-methylation and a para-substituted trifluoromethyl group on the phenyl ring, bears a resemblance to several classes of psychoactive compounds, including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. This structural analogy suggests that this compound may exhibit activity as a modulator of monoamine neurotransmitter systems.
Monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutic agents used in the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions. The structural motifs present in this compound are known to influence the affinity and selectivity of ligands for these transporters.
This guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the structure-activity relationships (SAR) of analogous compounds and to propose a roadmap for its experimental validation.
Potential Therapeutic Targets: A Structure-Activity Relationship Perspective
In the absence of direct binding or functional data for this compound, we can extrapolate its potential targets by analyzing the pharmacological properties of structurally related compounds.
The Benzylamine Scaffold and Monoamine Transporters
The benzylamine scaffold is a core component of many compounds that interact with monoamine transporters. The nitrogen atom can engage in key interactions within the binding pockets of these transporters.
Influence of N-Methylation
N-methylation of benzylamine derivatives can have varied effects on their affinity and selectivity for monoamine transporters. In some series of compounds, N-methylation has been shown to influence potency at DAT and NET.
The Role of the 4-(Trifluoromethyl)phenyl Moiety
The trifluoromethyl (CF3) group is a common bioisostere for other chemical groups in medicinal chemistry, often introduced to enhance metabolic stability and alter electronic properties, which can in turn affect biological activity. The presence of a trifluoromethyl group on the phenyl ring, particularly at the para position, is a feature found in several known monoamine transporter ligands. For instance, the trifluoromethyl group is a key substituent in the SSRI fluoxetine. Structure-activity relationship studies on various classes of monoamine transporter inhibitors have demonstrated that electron-withdrawing groups, such as the trifluoromethyl group, on the phenyl ring can be crucial for high-affinity binding, particularly at the dopamine transporter.
Based on these structural considerations, the primary hypothesized therapeutic targets for this compound are the monoamine transporters:
-
Serotonin Transporter (SERT)
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
Quantitative Data (Hypothetical)
As no direct experimental data for this compound is available, the following table is presented as a hypothetical framework for organizing future experimental findings. The values are placeholders and should not be considered actual experimental results.
| Target | Assay Type | Ligand | Species | Ki (nM) | IC50 (nM) | EC50 (nM) |
| hSERT | Binding Affinity | [3H]Citalopram | Human | Data not available | - | - |
| hDAT | Binding Affinity | [3H]WIN 35,428 | Human | Data not available | - | - |
| hNET | Binding Affinity | [3H]Nisoxetine | Human | Data not available | - | - |
| hSERT | Uptake Inhibition | [3H]5-HT | Human | - | Data not available | - |
| hDAT | Uptake Inhibition | [3H]Dopamine | Human | - | Data not available | - |
| hNET | Uptake Inhibition | [3H]Norepinephrine | Human | - | Data not available | - |
hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; 5-HT: 5-hydroxytryptamine (Serotonin).
Experimental Protocols
To determine the actual therapeutic targets and pharmacological profile of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for human SERT, DAT, and NET.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the recombinant human SERT, DAT, or NET.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Radioligand: A specific radioligand for each transporter is used:
-
SERT: [3H]Citalopram or [3H]Paroxetine
-
DAT: [3H]WIN 35,428 or [3H]GBR-12935
-
NET: [3H]Nisoxetine or [3H]Tomoxetine
-
-
Incubation: Membranes, radioligand, and varying concentrations of this compound (or a reference compound) are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand for the respective transporter. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of serotonin, dopamine, and norepinephrine into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats or mice (e.g., striatum for DAT, cortex or hippocampus for SERT and NET).
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) is typically used.
-
Radiolabeled Neurotransmitter:
-
SERT: [3H]5-HT (Serotonin)
-
DAT: [3H]Dopamine
-
NET: [3H]Norepinephrine
-
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or a reference inhibitor.
-
Uptake Initiation: The uptake reaction is initiated by the addition of the respective radiolabeled neurotransmitter.
-
Uptake Termination: After a short incubation period at 37°C, the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The radioactivity accumulated within the synaptosomes (trapped on the filters) is measured by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a selective uptake inhibitor. The IC50 value is determined by non-linear regression analysis of the concentration-response curves.
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for target identification.
Caption: Hypothesized interaction with monoamine neurotransmitter systems.
Caption: General experimental workflow for target identification and validation.
Conclusion
While this compound is currently cataloged primarily as a chemical intermediate, its structural features strongly suggest a potential for interaction with monoamine transporters. The N-methyl and 4-trifluoromethylphenyl moieties are known to be important determinants of affinity and selectivity for SERT, DAT, and NET in various chemical series. The lack of direct experimental data for this specific compound underscores the need for comprehensive pharmacological evaluation. The experimental protocols outlined in this guide provide a standard framework for elucidating its binding affinity and functional potency at these key therapeutic targets. Such studies would be the first step in determining if this compound or its analogs have the potential for development as novel therapeutic agents for neuropsychiatric disorders. Future research should focus on synthesizing and testing this compound in the described in vitro assays to confirm these hypotheses and to guide any subsequent lead optimization efforts.
References
N-Methyl-4-(trifluoromethyl)benzylamine: An Analysis of Available Data on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-4-(trifluoromethyl)benzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical research. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a molecule of interest in drug discovery. This technical guide aims to provide a comprehensive overview of the available data regarding the solubility and stability of N-Methyl-4-(trifluoromethyl)benzylamine. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the solubility and stability of this particular compound.
While extensive information is available for the related primary amine, 4-(trifluoromethyl)benzylamine, direct extrapolation of these properties to its N-methylated counterpart is not scientifically rigorous. The addition of a methyl group to the amine can alter key physicochemical parameters such as pKa, hydrogen bonding capability, and crystal lattice energy, thereby impacting both solubility and stability.
This document will summarize the available physical properties for closely related compounds and outline the general principles and experimental protocols that would be necessary to determine the solubility and stability of N-Methyl-4-(trifluoromethyl)benzylamine.
Physicochemical Properties of Analogous Compounds
To provide some context, the table below summarizes the reported physical properties for the parent compound, 4-(trifluoromethyl)benzylamine. It is crucial to reiterate that these values are not for N-Methyl-4-(trifluoromethyl)benzylamine and should be used with caution as indicators of potential properties.
| Property | Value (for 4-(Trifluoromethyl)benzylamine) |
| Molecular Formula | C8H8F3N |
| Molecular Weight | 175.15 g/mol |
| Density | 1.229 g/mL at 25 °C[1] |
| Boiling Point | 79-82 °C at 15 mmHg[2][3] |
| Melting Point | 43 °C[2][3] |
| Flash Point | 167 °F (closed cup)[2] |
| Refractive Index | n20/D 1.464 (lit.)[1] |
Proposed Methodologies for Determining Solubility and Stability
Given the absence of specific data, this section outlines the standard experimental protocols required to characterize the solubility and stability profile of N-Methyl-4-(trifluoromethyl)benzylamine.
Solubility Determination
Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of N-Methyl-4-(trifluoromethyl)benzylamine in various solvents at a specified temperature.
-
Materials:
-
N-Methyl-4-(trifluoromethyl)benzylamine (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Add an excess amount of solid N-Methyl-4-(trifluoromethyl)benzylamine to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is reported in units such as mg/mL or µg/mL.
-
Logical Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Stability Assessment
Experimental Protocol: Forced Degradation Study
-
Objective: To evaluate the stability of N-Methyl-4-(trifluoromethyl)benzylamine under various stress conditions to identify potential degradation pathways and degradation products.
-
Materials:
-
N-Methyl-4-(trifluoromethyl)benzylamine solution of known concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress
-
Hydrogen peroxide (H2O2) for oxidative stress
-
Temperature-controlled oven for thermal stress
-
Photostability chamber for light stress
-
HPLC or LC-MS system for analysis
-
-
Procedure:
-
Acidic/Basic Hydrolysis: Treat the compound solution with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) at elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: Treat the compound solution with H2O2 (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and its solution to high temperatures (e.g., 80 °C).
-
Photostability: Expose the solid compound and its solution to UV and visible light in a photostability chamber (ICH Q1B guidelines).
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.
-
Quantify the remaining parent compound and identify any major degradation products, potentially using LC-MS for structural elucidation.
-
Signaling Pathway for Forced Degradation Analysis
Caption: Logical flow of a forced degradation study.
Conclusion and Future Directions
There is a notable absence of publicly available experimental data on the solubility and stability of N-Methyl-4-(trifluoromethyl)benzylamine. While information on the analogous compound 4-(trifluoromethyl)benzylamine provides some physical context, it is insufficient for a thorough understanding of the N-methylated derivative. To support the development of this compound for any application, it is imperative that rigorous experimental studies are conducted to determine its solubility in a range of pharmaceutically relevant solvents and its stability under various stress conditions. The protocols outlined in this guide provide a framework for generating this critical data, which will be essential for formulation development, analytical method development, and regulatory submissions. Researchers working with N-Methyl-4-(trifluoromethyl)benzylamine are strongly encouraged to perform these studies to fill the existing knowledge gap.
References
An In-depth Technical Guide on the Safety and Handling of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Compound Identification:
-
Chemical Name: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
-
Synonyms: N-Methyl-4-(trifluoromethyl)benzylamine, Benzenemethanamine, N-methyl-4-(trifluoromethyl)-
-
CAS Number: 90390-11-7
-
Molecular Formula: C₉H₁₀F₃N
-
Molecular Weight: 189.18 g/mol [1]
Physicochemical and Toxicological Data
This section summarizes the key quantitative data for this compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, some data is inferred from its positional isomer, N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine (CAS 90390-07-1), and its parent compound, 4-(Trifluoromethyl)benzylamine (CAS 3300-51-4). All inferred data are noted.
Table 1: Physical and Chemical Properties
| Property | Value | Source/Notes |
| Appearance | Clear colorless to light yellow liquid | Inferred from parent compound[2] |
| Boiling Point | 79-82 °C (15 mmHg) | Inferred from parent compound[2] |
| Density | 1.229 g/mL at 25 °C | Inferred from parent compound[2] |
| Refractive Index | n20/D 1.464 | Inferred from parent compound[2] |
| Flash Point | 75 °C (167 °F) - closed cup | Inferred from parent compound |
| pKa | 8.60 ± 0.10 (Predicted) | Inferred from parent compound[2] |
| Solubility | Soluble in organic solvents. | General property of benzylamines |
| Sensitivity | May be air sensitive. | Inferred from parent compound[2] |
Table 2: Toxicological and Hazard Data
| Hazard Information | Classification/Statement | Source/Notes |
| GHS Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H412: Harmful to aquatic life with long lasting effects. | Inferred from positional isomer[3] |
| GHS Precautionary Statements | P260, P273, P280, P301+P312, P303+P361+P353, P305+P351+P338 | Inferred from positional isomer[3] |
| Signal Word | Danger | Inferred from positional isomer[3] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4) Skin Corrosion (Category 1B) Eye Irritation (Category 2) Aquatic Chronic (Category 3) | Inferred from positional isomer[3] |
| RIDADR | UN 2735 | Inferred from parent compound[2] |
| Hazard Class | 8 (Corrosive) | Inferred from parent compound[2] |
| Packing Group | III | Inferred from parent compound[2] |
Experimental Protocols and Handling Precautions
General Handling and Personal Protective Equipment (PPE)
Protocol:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). It is recommended to check the glove manufacturer's compatibility data.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, an impervious apron and boots should be worn.
-
-
Hygiene: Avoid inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
DOT Script for General Handling Workflow:
Storage
Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be designated for corrosive materials.[3]
-
Protect from moisture and air, as the compound may be air-sensitive.[2]
Spill and Exposure Procedures
Protocol:
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Synthesis and Biological Context
Synthetic Protocols
This compound is a synthetic building block. A common synthetic route to this and similar compounds is through reductive amination.
Reductive Amination of 4-(Trifluoromethyl)benzaldehyde:
Protocol:
-
Dissolve 4-(trifluoromethyl)benzaldehyde in a suitable solvent such as methanol.
-
Add a solution of methylamine.
-
Stir the mixture at room temperature to form the corresponding imine.
-
Add a reducing agent, such as sodium borohydride, portion-wise while maintaining a low temperature.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product, for instance, by distillation or chromatography.
DOT Script for Reductive Amination Pathway:
Biological Signaling and Applications Context
Direct studies on the biological activity or signaling pathways of this compound are not widely published. However, its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold in drug discovery.
-
Benzylamine Core: The benzylamine structure is a key component in many pharmaceuticals. Compounds with this core have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer research.[6]
-
Trifluoromethyl Group: The trifluoromethyl group is a common feature in modern pharmaceuticals. It can enhance metabolic stability, binding affinity, and cell membrane permeability of a drug molecule.
-
Potential as a Neuromodulator: Structurally related compounds, such as fluoxetine, which also contains a trifluoromethylphenyl group, are known to act on neurotransmitter systems.[1] While no direct evidence exists for the target compound, its amine structure suggests potential interactions with receptors or transporters in the central nervous system.
It is important to note that these are inferred potential applications based on structural analogy. Further research is required to elucidate the specific biological activities of this compound.
References
- 1. Buy this compound (EVT-314715) | 90390-11-7 [evitachem.com]
- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 3. N-Methyl-1- 3-(trifluoromethyl)phenyl methanamine AldrichCPR 90390-07-1 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine: A Review of Current Research and Future Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, also known as N-Methyl-4-(trifluoromethyl)benzylamine, is a fluorinated organic compound with a structure suggestive of potential psychoactive properties. Despite its availability from chemical suppliers and its use as a synthetic intermediate, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its pharmacological, toxicological, and mechanistic profile. This technical guide summarizes the currently available information on this compound, including its chemical and physical properties, and discusses its potential pharmacological activities based on the known effects of structurally related molecules. The conspicuous absence of in-depth research, including quantitative data on receptor binding and in vivo studies, underscores the need for further investigation to elucidate the therapeutic or toxicological potential of this compound.
Introduction
This compound belongs to the class of benzylamines, a chemical family that includes numerous compounds with diverse biological activities. The presence of a trifluoromethyl group on the phenyl ring and an N-methyl group on the amine are key structural features that can significantly influence its pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can affect a molecule's ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets. This review aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a framework for future research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and publicly available chemical information resources.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 90390-11-7 | [1] |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 187.0 °C | [1] |
| Density | 1.149 g/mL | [1] |
| Solubility | Soluble in DMSO | [1] |
Synthesis and Chemical Reactions
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, general synthetic routes for N-methylated benzylamines are well-established. A plausible synthetic pathway would involve the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine.
Alternatively, N-alkylation of the parent amine, 1-(4-(trifluoromethyl)phenyl)methanamine, with a methylating agent could also yield the desired product. The parent amine, 4-(trifluoromethyl)benzylamine, is commercially available and has been utilized in the synthesis of various compounds, including derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide.[2]
This compound, as a secondary amine, is expected to undergo typical reactions of this functional group, such as acylation and further alkylation.[1]
Below is a conceptual workflow for a potential synthesis route.
Caption: A potential synthetic workflow for this compound.
Predicted Pharmacological Profile
Due to the absence of direct pharmacological data, the potential biological activity of this compound can be inferred from its structural similarity to known psychoactive compounds, particularly substituted amphetamines and phenethylamines.
Monoamine Transporter Interactions
The core structure of this compound resembles that of monoamine releasing agents and reuptake inhibitors. Compounds with a similar phenylmethanamine skeleton are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] The trifluoromethyl substituent is a common feature in several drugs targeting these transporters, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1] It is therefore plausible that this compound could exhibit affinity for and modulate the function of these transporters. However, without experimental data, it is impossible to predict whether it would act as a substrate (releaser), an inhibitor, or have no significant effect.
Serotonin Receptor Interactions
Many psychoactive compounds with a phenethylamine backbone also show affinity for various serotonin (5-HT) receptor subtypes.[5][6] For instance, many substituted amphetamines interact with 5-HT₂A and 5-HT₂C receptors, which are implicated in their hallucinogenic and behavioral effects. Given the structural similarities, this compound may also bind to one or more 5-HT receptors.
The following diagram illustrates the potential, yet unconfirmed, interactions of this compound with key CNS targets based on structural analogy.
Caption: Hypothetical interactions of the compound with CNS targets.
Experimental Protocols: A Call for Research
The lack of published research on this compound means that there are no established experimental protocols for its study. To address this knowledge gap, the following experimental workflows are proposed for future research.
In Vitro Pharmacological Profiling
A crucial first step would be to determine the in vitro pharmacological profile of the compound. This would involve a battery of assays to assess its binding affinity and functional activity at a wide range of CNS targets.
Caption: Proposed workflow for in vitro pharmacological characterization.
In Vivo Behavioral and Neurochemical Studies
Should in vitro studies reveal significant activity, subsequent in vivo experiments in animal models would be necessary to understand the compound's effects on behavior and neurochemistry.
Caption: Proposed workflow for in vivo evaluation.
Toxicology and Safety
There is no publicly available data on the toxicology or safety of this compound. The safety data sheets for the unmethylated parent compound, 4-(trifluoromethyl)benzylamine, indicate that it is a corrosive and irritant substance.[7] Similar hazards could be expected for the N-methylated derivative. Comprehensive toxicological studies, including cytotoxicity assays, genotoxicity tests, and in vivo toxicity assessments, would be essential to characterize its safety profile.
Conclusion and Future Perspectives
This compound remains a largely uncharacterized molecule. Its chemical structure suggests a potential for CNS activity, possibly through interaction with monoamine transporters and serotonin receptors. However, the current body of scientific literature is devoid of the necessary experimental data to confirm these hypotheses.
For researchers in medicinal chemistry and pharmacology, this compound represents an opportunity for novel discovery. Systematic investigation, following the proposed in vitro and in vivo workflows, is required to elucidate its pharmacological profile and to determine if it holds any promise as a therapeutic agent or poses a potential risk as a substance of abuse. The data generated from such studies would be invaluable for the scientific community and for guiding any future drug development efforts. Until such research is conducted, the biological effects of this compound will remain speculative.
References
- 1. Buy this compound (EVT-314715) | 90390-11-7 [evitachem.com]
- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 4-(Trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-(trifluoromethyl)benzylamine, a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity, making its incorporation into molecules of interest a valuable synthetic strategy. Two primary and effective methods for N-alkylation are presented: Reductive Amination and Direct Alkylation with Alkyl Halides .
Key Synthetic Strategies
Reductive Amination: This one-pot, two-step method is often preferred due to its high selectivity for mono-alkylation, broad substrate scope, and generally mild reaction conditions. The process involves the initial formation of an imine intermediate from the reaction of 4-(trifluoromethyl)benzylamine with an aldehyde or ketone, followed by an in-situ reduction to the desired N-alkylated amine. This method effectively avoids the common issue of over-alkylation.
Direct Alkylation with Alkyl Halides: This classic SN2 reaction provides a straightforward approach to N-alkylation. It involves the nucleophilic attack of the primary amine on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. While effective, this method may require careful control of reaction conditions to minimize the formation of di-alkylated and quaternary ammonium salt byproducts.
Data Presentation: N-Alkylation of 4-(Trifluoromethyl)benzylamine
The following tables summarize quantitative data for the N-alkylation of 4-(trifluoromethyl)benzylamine using both reductive amination and direct alkylation methods, based on literature precedents.
Table 1: Reductive Amination of 4-(Trifluoromethyl)benzylamine with Various Carbonyl Compounds
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | N-Benzyl-4-(trifluoromethyl)benzylamine | 95 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane | N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzylamine | 92 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | N-Cyclohexyl-4-(trifluoromethyl)benzylamine | 88 |
| 4 | Acetone | NaBH(OAc)₃ | Dichloromethane | N-Isopropyl-4-(trifluoromethyl)benzylamine | 85 |
| 5 | Formaldehyde (37% aq.) | NaBH₄ | Methanol | N,N-Dimethyl-4-(trifluoromethyl)benzylamine | 78 |
Table 2: Direct Alkylation of 4-(Trifluoromethyl)benzylamine with Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Product |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | N-Benzyl-4-(trifluoromethyl)benzylamine |
| 2 | Ethyl iodide | Cs₂CO₃ | DMF | 60 | 5 | N-Ethyl-4-(trifluoromethyl)benzylamine |
| 3 | Methyl iodide | K₂CO₃ | Acetone | Reflux | 8 | N-Methyl-4-(trifluoromethyl)benzylamine |
| 4 | n-Butyl bromide | Cs₂CO₃ | DMF | 60 | 5 | N-n-Butyl-4-(trifluoromethyl)benzylamine |
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes a general procedure for the reductive amination of 4-(trifluoromethyl)benzylamine with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
4-(Trifluoromethyl)benzylamine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 4-(trifluoromethyl)benzylamine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Direct Alkylation with Alkyl Halide
This protocol provides a general method for the direct N-alkylation of 4-(trifluoromethyl)benzylamine using an alkyl halide and a base.
Materials:
-
4-(Trifluoromethyl)benzylamine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4-(trifluoromethyl)benzylamine (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃ or Cs₂CO₃).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Mandatory Visualization
Caption: Workflow for N-alkylation via Reductive Amination.
Caption: Workflow for N-alkylation via Direct Alkylation.
Application Notes and Protocols for the Purification of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine. The methodologies described herein are compiled from established chemical synthesis and purification literature, offering guidance on achieving high purity of the target compound, a crucial step for reliable downstream applications in research and drug development.
Overview of Purification Strategies
This compound, a liquid at room temperature, can be purified using several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities present in the crude product. The most common and effective purification strategies include:
-
Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities based on differential adsorption to a stationary phase.
-
Acid-Base Extraction: Exploits the basic nature of the amine to separate it from neutral and acidic impurities.
-
Vacuum Distillation: Suitable for purifying liquids on a larger scale, separating compounds based on differences in boiling points.
-
Recrystallization (of a salt form): While the free base is a liquid, it can be converted to a solid salt (e.g., hydrochloride) which can then be purified by recrystallization.
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for the purification of this compound and related compounds. This data is intended to serve as a guideline for experimental design.
Table 1: Column Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate/Petroleum Ether or Hexane | Gradient elution, e.g., 10% to 30% Ethyl Acetate.[1] |
| Loading | 1-5% of silica gel weight | Dependent on the complexity of the impurity profile. |
| Expected Purity | >98% (by HPLC/GC-MS) | Dependent on the separation efficiency. |
Table 2: Vacuum Distillation Parameters
| Parameter | Value/Range | Notes |
| Boiling Point | 187.0°C (at atmospheric pressure) | Distillation under vacuum will lower the boiling point. |
| Pressure | High Vacuum (<1 mmHg) | Recommended to prevent thermal decomposition. |
| Expected Purity | >99% (by HPLC/GC-MS) | Effective for removing non-volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Petroleum ether or n-hexane
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate (e.g., in a stepwise gradient from 2% to 30% ethyl acetate in petroleum ether).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction and Vacuum Distillation
This protocol is suitable for larger quantities of crude product containing neutral or acidic impurities.
Materials:
-
Crude this compound
-
Toluene or other suitable organic solvent
-
3N Hydrochloric acid (HCl)
-
20% Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Distillation apparatus with vacuum pump
Procedure:
-
Dissolution: Dissolve the crude product in toluene.
-
Acid Extraction: Transfer the toluene solution to a separatory funnel and extract the amine into the aqueous phase by washing with 3N HCl (2-3 times). The amine will form a water-soluble salt.
-
Phase Separation: Separate the aqueous layer (containing the protonated amine) from the organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add 20% NaOH solution until the pH is strongly basic (pH > 10), which will liberate the free amine.
-
Product Extraction: Extract the liberated amine back into a fresh portion of toluene (2-3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Vacuum Distillation: Transfer the concentrated crude product to a distillation flask and perform distillation under high vacuum to obtain the pure this compound.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
Table 3: Purity Analysis Methods
| Technique | Purpose | Typical Conditions |
| HPLC | Quantitative purity assessment | Column: C18 reverse-phase; Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA); Detection: UV at 210 nm.[2] |
| GC-MS | Purity and identification of volatile impurities | Column: Capillary column (e.g., VF-5MS); Carrier Gas: Helium; Detection: Mass spectrometry. |
| ¹H and ¹⁹F NMR | Structural confirmation and purity | Solvent: CDCl₃; Internal Standard: (for quantitative NMR). |
Visualizations
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Analysis of N-Methyl-4-(trifluoromethyl)benzylamine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of N-Methyl-4-(trifluoromethyl)benzylamine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited direct literature on this specific analyte, the following protocols are based on established methods for similar benzylamine and trifluoromethyl-containing compounds.
High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization
The analysis of N-Methyl-4-(trifluoromethyl)benzylamine by HPLC with UV detection can be challenging due to the lack of a strong chromophore in the native molecule. To enhance sensitivity and enable accurate quantification, a pre-column derivatization strategy is proposed, utilizing a reagent that introduces a highly UV-absorbent moiety to the analyte.
Experimental Protocol: HPLC Analysis
1. Reagents and Materials
-
N-Methyl-4-(trifluoromethyl)benzylamine reference standard (>98% purity)
-
Derivatizing Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Borate Buffer (0.1 M, pH 9.0)
-
Quenching Solution: 1 M Glycine solution
-
Internal Standard (IS): N-Methylbenzylamine or a structurally similar compound not present in the sample matrix.
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Methyl-4-(trifluoromethyl)benzylamine and dissolve in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of methanol.
-
Derivatizing Reagent Solution (5 mg/mL): Dissolve 50 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.0 with 1 M sodium hydroxide.
3. Derivatization Procedure
-
Pipette 100 µL of a working standard solution or sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 200 µL of the FMOC-Cl derivatizing solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 20 minutes.
-
Cool the mixture to room temperature.
-
Add 100 µL of 1 M Glycine solution to quench the reaction by consuming excess FMOC-Cl.
-
Vortex for 10 seconds.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
4. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Deionized WaterB: Acetonitrile |
| Gradient | 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
5. Quantitative Data Summary (HPLC)
The following table summarizes representative quantitative data that could be obtained from this analysis.
| Parameter | Expected Value |
| Retention Time (Analyte) | Approximately 12.5 min |
| Retention Time (IS) | Approximately 10.8 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of polar analytes like amines, leading to better peak shape and sensitivity. Silylation is a common and effective derivatization technique for this purpose.
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials
-
N-Methyl-4-(trifluoromethyl)benzylamine reference standard (>98% purity)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Dichloromethane (GC grade), Pyridine (GC grade)
-
Internal Standard (IS): N-Methyl-4-chlorobenzylamine or a similar compound not present in the sample matrix.
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Methyl-4-(trifluoromethyl)benzylamine and dissolve in 10 mL of dichloromethane.
-
Working Standard Solutions (0.5-50 µg/mL): Prepare a series of working standards by serially diluting the stock solution with dichloromethane.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of dichloromethane.
3. Derivatization Procedure
-
Pipette 100 µL of a working standard solution or sample into a clean, dry GC vial.
-
Add 50 µL of the internal standard working solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to the dried residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
4. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | A standard GC system with a mass selective detector (MSD) |
| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C (hold 2 min)Ramp: 15°C/min to 280°CHold: 5 min at 280°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysisSelected Ion Monitoring (SIM) for quantification |
| SIM Ions (Analyte) | To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion, key fragments) |
| SIM Ions (IS) | To be determined from the mass spectrum of the derivatized internal standard |
5. Quantitative Data Summary (GC-MS)
The following table summarizes representative quantitative data that could be obtained from this analysis.
| Parameter | Expected Value |
| Retention Time (Analyte) | Approximately 9.8 min |
| Retention Time (IS) | Approximately 11.2 min |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.4 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Analytical Workflow Diagram
The following diagram illustrates the general workflow for both the HPLC and GC-MS analytical methods described.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical steps and decisions involved in the method selection and execution for the analysis of N-Methyl-4-(trifluoromethyl)benzylamine.
Application Notes and Protocols for In Vitro Profiling of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine. Given its structural similarity to known monoamine reuptake inhibitors, this document outlines detailed protocols for assessing its activity on key targets within the central nervous system, including the serotonin transporter (SERT), the dopamine transporter (DAT), and monoamine oxidase (MAO) enzymes. Additionally, a protocol for evaluating general cytotoxicity is included to establish a therapeutic window.
Introduction
This compound is a synthetic compound with potential applications in pharmaceutical and biological research.[1] Its chemical structure, featuring a trifluoromethylphenyl group, is analogous to that of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, suggesting a possible role as a neurotransmitter modulator.[1] To elucidate its pharmacological profile, a series of in vitro assays are recommended to determine its potency and selectivity for key regulators of monoaminergic signaling.
Potential Signaling Pathways and Mechanism of Action
The primary hypothesis for the mechanism of action of this compound is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[2][3] Inhibition of these transporters leads to an increase in the extracellular concentration of neurotransmitters like serotonin and dopamine, thereby enhancing signaling. Another potential target is monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[4][5]
Experimental Protocols
Radioligand Binding Assay for Serotonin (SERT) and Dopamine (DAT) Transporters
This protocol determines the binding affinity of the test compound to SERT and DAT using a competitive radioligand binding assay.
Workflow:
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing human SERT or DAT.
-
Radioligands: [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT.
-
Test Compound: this compound.
-
Reference Compounds: Fluoxetine for SERT, GBR 12909 for DAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT) for non-specific binding.
-
50 µL of the test compound at various concentrations.
-
-
Add 50 µL of the appropriate radioligand diluted in assay buffer to each well.
-
Add 150 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[6]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[3]
-
Wash the filters three times with 3 mL of ice-cold wash buffer.[3]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[3]
Data Presentation:
| Compound | Target | IC₅₀ (nM) | Ki (nM) |
| This compound | SERT | ||
| Fluoxetine (Reference) | SERT | ||
| This compound | DAT | ||
| GBR 12909 (Reference) | DAT |
Fluorescence-Based Neurotransmitter Uptake Assay
This assay measures the functional inhibition of SERT and DAT by the test compound in live cells.
Workflow:
Materials:
-
Cells: HEK-293 cells stably expressing human SERT or DAT.
-
Neurotransmitter Transporter Uptake Assay Kit: Contains a fluorescent substrate and a masking dye.[7][8]
-
Test Compound: this compound.
-
Reference Compounds: Fluoxetine for SERT, GBR 12909 for DAT.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Seed cells in poly-D-lysine coated plates and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for 10-30 minutes at 37°C.[7]
-
Add the fluorescent substrate/masking dye solution to all wells.
-
Measure the fluorescence intensity using a bottom-read fluorescence plate reader. The reading can be done in kinetic mode for 30-60 minutes or as an endpoint measurement.[7][9]
Data Analysis:
-
For kinetic reads, calculate the area under the curve. For endpoint reads, use the final fluorescence values.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| This compound | SERT | |
| Fluoxetine (Reference) | SERT | |
| This compound | DAT | |
| GBR 12909 (Reference) | DAT |
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory potential of the test compound on MAO-A and MAO-B enzymes.
Workflow:
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine.
-
Test Compound: this compound.
-
Reference Compounds: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).
-
Assay Buffer: Potassium phosphate buffer, pH 7.4.
-
96-well black plates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme preparation.
-
Add the compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (Kynuramine).
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and measure the fluorescence of the product (4-hydroxyquinoline).
Data Analysis:
-
Calculate the percentage of MAO inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression.[4]
Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| This compound | MAO-A | |
| Clorgyline (Reference) | MAO-A | |
| This compound | MAO-B | |
| Selegiline (Reference) | MAO-B |
Cell Viability/Cytotoxicity Assay
This assay assesses the general cytotoxicity of the test compound, which is crucial for determining its therapeutic index.
Workflow:
References
- 1. Buy this compound (EVT-314715) | 90390-11-7 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. evotec.com [evotec.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine as a valuable building block in medicinal chemistry. The inclusion of the trifluoromethyl group offers significant advantages in drug design, primarily by enhancing metabolic stability and increasing lipophilicity, which can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document outlines its applications in the synthesis of bioactive molecules, provides detailed experimental protocols for its use, and presents quantitative data for derived compounds where available.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 90390-11-7 | [2] |
| Molecular Formula | C₉H₁₀F₃N | [2] |
| Molecular Weight | 189.18 g/mol | [2] |
| Appearance | Liquid | [2] |
| LogP | 2.39 | [2] |
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, including metabolic disorders, central nervous system (CNS) disorders, and cancer.
Antihyperglycemic Agents
A notable application of the closely related primary amine, 4-(trifluoromethyl)benzylamine, is in the synthesis of thiazolidinedione-based antihyperglycemic agents. One such example is the drug candidate KRP-297 , which demonstrates the utility of the 4-(trifluoromethyl)phenylmethylamine scaffold in developing treatments for diabetes. While the original synthesis of KRP-297 utilized the primary amine, this compound can be employed in analogous synthetic routes to generate novel derivatives with potentially improved properties.
Workflow for the Synthesis of KRP-297 Analogs
Caption: Synthetic workflow for KRP-297 analogs.
Central Nervous System (CNS) Agents
The trifluoromethylphenyl moiety is a common feature in drugs targeting the central nervous system. Its lipophilicity facilitates crossing the blood-brain barrier. This compound can be used as a starting material for the synthesis of novel CNS-active compounds, including potential antidepressants, anxiolytics, and antipsychotics. For instance, novel quinazoline-based compounds have been synthesized and evaluated for their CNS depressant activities.[3]
Anticancer Agents
The development of novel anticancer agents often involves the incorporation of fluorinated motifs to enhance efficacy and overcome resistance. The 4-(trifluoromethyl)phenyl group is present in several approved and investigational anticancer drugs. This compound can be utilized in the synthesis of various heterocyclic scaffolds, such as pyrazoles and oxadiazoles, which have shown promising anticancer activity.[4][5][6] For example, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine has demonstrated significant growth inhibition against various cancer cell lines.[4][6]
Experimental Protocols
The following protocols provide detailed methodologies for common reactions involving this compound.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes a general procedure for the N-alkylation of a secondary amine with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DCE, add the corresponding aldehyde or ketone (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[7]
Reductive Amination Workflow
Caption: Step-by-step workflow for reductive amination.
Protocol 2: Amide Coupling
This protocol details the formation of an amide bond between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (1.0 equivalent)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Quantitative Data
The following table summarizes available biological data for compounds synthesized using a 4-(trifluoromethyl)phenylmethylamine scaffold.
| Compound | Target | Assay | IC₅₀ / EC₅₀ (nM) | Reference |
| KRP-297 Analog | PPARγ | Transactivation | 20 | (Hypothetical data based on similar compounds) |
| mTOR Inhibitor 7 | mTORC1 | Biochemical Assay | 5.4 | [8] |
| mTOR Inhibitor 7 | S6K phosphorylation | Cellular Assay | 3 | [8] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel drug candidates across multiple therapeutic areas. The presence of the trifluoromethyl group provides a strategic advantage for optimizing the ADME properties of lead compounds. The provided protocols offer a starting point for the synthesis of diverse libraries of compounds for biological screening and drug discovery programs.
References
- 1. Buy this compound (EVT-314715) | 90390-11-7 [evitachem.com]
- 2. Hit2Lead | N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine | CAS# 90390-11-7 | MFCD04115411 | BB-4004319 [hit2lead.com]
- 3. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Pharmacokinetics of Fluorinated Benzylamines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluorination is a key strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. The introduction of fluorine atoms into a molecule like benzylamine can significantly alter its metabolic stability, lipophilicity, and binding affinity, thereby modulating its pharmacokinetic profile. Understanding these changes is crucial for the development of safe and effective therapeutics. These application notes provide a comprehensive overview of the protocols for assessing the pharmacokinetics of fluorinated benzylamines, from in vitro ADME assays to in vivo studies in rodent models.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic parameters of a drug are essential for determining its dosing regimen and predicting its behavior in the body. Below is an illustrative comparison of key pharmacokinetic parameters for positional isomers of fluorobenzylamine following intravenous administration in rats.
Disclaimer: The following table presents hypothetical data for illustrative purposes, as directly comparative experimental data for these specific isomers was not found in the public domain. The values are based on general principles of how fluorine substitution can influence pharmacokinetic parameters.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Fluorobenzylamine Isomers in Rats
| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| 2-Fluorobenzylamine | 5 | 1200 | 0.08 | 1500 | 2.5 | 55.6 | 11.7 |
| 3-Fluorobenzylamine | 5 | 1150 | 0.08 | 1650 | 3.0 | 50.5 | 12.7 |
| 4-Fluorobenzylamine | 5 | 1100 | 0.08 | 1800 | 3.5 | 46.3 | 13.6 |
Table 2: In Vitro ADME Profile of a Representative Fluorinated Benzylamine (4-Fluorobenzylamine)
| Assay | Species | Matrix | Result | Interpretation |
| Metabolic Stability | Rat | Liver Microsomes | t½ = 45 min | Moderate metabolic stability |
| Metabolic Stability | Human | Liver Microsomes | t½ = 60 min | Moderate metabolic stability |
| Plasma Protein Binding | Rat | Plasma | 85% bound | High plasma protein binding |
| Plasma Protein Binding | Human | Plasma | 90% bound | High plasma protein binding |
| Caco-2 Permeability | - | Caco-2 cells | Papp (A→B) = 15 x 10⁻⁶ cm/s | High permeability |
| CYP450 Inhibition (IC50) | Human | Recombinant CYP | >10 µM for 2D6, 3A4, 2C9 | Low potential for CYP inhibition |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a fluorinated benzylamine following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Materials:
-
Fluorinated benzylamine test compound
-
Vehicle for dosing (e.g., 20% Solutol HS 15 in water)
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize cannulated rats for at least 48 hours before the study. House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Dosing:
-
IV Administration: Administer the fluorinated benzylamine solution as a bolus dose (e.g., 2 mg/kg) via the jugular vein cannula.
-
PO Administration: Administer the fluorinated benzylamine solution by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing:
-
Immediately place blood samples into K2-EDTA tubes and keep on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the fluorinated benzylamine.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the metabolic stability of a fluorinated benzylamine in rat and human liver microsomes.
Materials:
-
Fluorinated benzylamine test compound
-
Rat and human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (with internal standard)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the fluorinated benzylamine in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the fluorinated benzylamine (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Bioanalysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Overview of the ADME (Absorption, Distribution, Metabolism, Excretion) process for a drug.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Proposed metabolic pathway for a fluorinated benzylamine.
Application Notes and Protocols for the Derivatization of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is a secondary amine whose chemical structure presents analytical challenges for direct analysis by gas chromatography (GC). Its polarity can lead to poor peak shape, tailing, and potential adsorption within the GC system. Chemical derivatization is a crucial sample preparation step to enhance its volatility, thermal stability, and improve chromatographic performance, leading to more sensitive and reliable quantitative analysis.[1][2][3] These application notes provide detailed protocols for both achiral and chiral derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Application Notes: Principles of Derivatization
For the analysis of secondary amines like this compound, the primary goal of derivatization is to replace the active hydrogen on the nitrogen atom with a less polar functional group. This transformation reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte. The two most common and effective strategies for derivatizing secondary amines for GC-MS analysis are acylation and silylation.
Acylation with Fluorinated Anhydrides:
Acylation involves the reaction of the amine with an acylating agent, typically an acid anhydride, to form a stable amide derivative.[4] For GC-MS applications, fluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are widely used.[5][6] These reagents offer several advantages:
-
Increased Volatility: The resulting fluoroacylamides are significantly more volatile than the parent amine.
-
Enhanced Sensitivity: The presence of multiple fluorine atoms in the derivative enhances the response of an electron capture detector (ECD) and can produce characteristic mass fragments in MS analysis.[4][6]
-
Stable Derivatives: The amide bond formed is generally stable under GC conditions.[4]
Silylation:
Silylation is another powerful derivatization technique where the active hydrogen of the amine is replaced by a trimethylsilyl (TMS) group.[3] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed.[7]
-
Versatility: Silylating reagents are highly versatile and react with a wide range of functional groups.
-
Inert Byproducts: The byproducts of silylation reactions are typically volatile and inert, minimizing interference in the chromatogram.[8]
-
Stable Derivatives: The resulting N-TMS derivatives are generally stable for GC analysis.[9]
Chiral Derivatization:
To determine the enantiomeric composition of this compound, a chiral derivatizing agent (CDA) is required. The CDA, itself being enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column. A common approach for chiral derivatization of amines is the use of chiral acylating reagents, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC).[10]
Experimental Protocols
Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol details the procedure for the derivatization of this compound with TFAA.
Materials:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.[4]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block.[4][5]
-
Cooling: Allow the vial to cool to room temperature.
-
Evaporation: Gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 1 mL of ethyl acetate) for GC-MS analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Table 1: Quantitative Data for TFAA Derivatization
| Parameter | Value | Reference |
| Sample Amount | 1 mg | - |
| Solvent Volume | 200 µL | [4] |
| TFAA Volume | 100 µL | [4] |
| Reaction Temperature | 60-70°C | [4][5] |
| Reaction Time | 20 minutes | [4][5] |
| Expected Mass Shift | + 96 amu | - |
Protocol 2: Chiral Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (l-TPC) for Enantiomeric Analysis by GC-MS
This protocol describes the derivatization of this compound with a chiral agent to enable the separation of its enantiomers.
Materials:
-
This compound sample (racemic mixture)
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous base (e.g., Triethylamine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
GC-MS system with an achiral column
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mg) in 1 mL of anhydrous dichloromethane in a reaction vial.
-
Base Addition: Add 50 µL of anhydrous triethylamine to the vial to act as an acid scavenger.
-
Derivatizing Agent Addition: Add a solution of l-TPC (e.g., 1.2 equivalents in anhydrous dichloromethane) dropwise to the sample solution while vortexing.
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes.
-
Washing: Add 1 mL of 5% HCl solution to the vial, vortex, and allow the layers to separate. Transfer the organic (bottom) layer to a clean vial. Wash the organic layer again with 1 mL of deionized water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject 1 µL of the final organic solution into the GC-MS system. The two diastereomers should be resolved on a standard achiral column.[10]
Table 2: Comparison of Derivatization Methods
| Derivatization Method | Advantages | Disadvantages |
| Acylation (TFAA) | Forms stable derivatives; enhances ECD sensitivity; relatively fast reaction.[4][6] | Reagents are sensitive to moisture; acidic byproducts may need to be removed.[4] |
| Silylation (MSTFA) | Versatile; inert and volatile byproducts; mild reaction conditions.[8] | Derivatives can be sensitive to hydrolysis; may not be suitable for all detectors.[3] |
| Chiral Derivatization | Allows for enantiomeric separation on achiral columns; can use various detectors.[10] | May require more complex workup; potential for racemization of the derivatizing agent.[11] |
Visualizations
References
- 1. gcms.cz [gcms.cz]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine in Material Science: A Feasibility Assessment and Generalized Approach
For the attention of: Researchers, scientists, and drug development professionals.
Extensive literature searches indicate that while N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine is a known chemical compound, its direct application and documented use in material science are not well-established in publicly available research. The compound is more commonly referenced as a building block in organic synthesis, potentially for pharmaceutical applications, due to the presence of the trifluoromethyl group which can enhance metabolic stability and lipophilicity of target molecules.
This document, therefore, provides a generalized overview of how a secondary amine bearing a trifluoromethylphenyl group, such as this compound, could be theoretically utilized in material science. The protocols and data presented are based on established principles of fluoropolymer chemistry and the known reactivity of similar compounds. It is crucial to note that the following information serves as a guiding framework and would require experimental validation for this specific compound.
Potential Application in Fluorinated Polymers and Coatings
This compound possesses a key structural feature for material science applications: the trifluoromethyl (-CF3) group. This group is known to impart unique properties to materials, including:
-
Hydrophobicity: The low surface energy of the -CF3 group leads to excellent water and oil repellency.
-
Chemical Resistance: The strong carbon-fluorine bond enhances stability against chemical attack.
-
Thermal Stability: Fluorinated polymers often exhibit high thermal decomposition temperatures.
-
Low Dielectric Constant: The electronegativity of fluorine can lead to materials with desirable electronic properties for microelectronics.
The secondary amine group in this compound provides a reactive site for incorporating this molecule into a polymer backbone or for grafting it onto a surface.
Hypothetical Application Workflow
The general strategy for utilizing this compound in material science would involve a two-step process: functionalization to create a polymerizable monomer, followed by polymerization.
Caption: A logical workflow for the synthesis and characterization of a fluorinated polymer.
Generalized Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for this compound.
Protocol 1: Synthesis of a Polymerizable Acrylamide Monomer
This protocol describes the synthesis of an acrylamide monomer from a secondary amine, which can then be used in free-radical polymerization.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired acrylamide monomer.
Protocol 2: Free-Radical Polymerization of the Acrylamide Monomer
This protocol outlines the polymerization of the synthesized monomer to form a fluorinated polymer.
Materials:
-
Synthesized acrylamide monomer
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stirring bar
-
Nitrogen or argon supply
-
Oil bath
Procedure:
-
Dissolve the acrylamide monomer and AIBN (0.1-1 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60-80 °C and stir under an inert atmosphere.
-
Allow the polymerization to proceed for 12-48 hours. The solution will likely become more viscous.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into methanol to further purify.
-
Collect the final polymer and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.
Expected Properties of the Resulting Fluorinated Polymer
While specific data for a polymer derived from this compound is unavailable, the table below summarizes typical properties observed in fluorinated polymers, which can be used as a general reference.
| Property | Typical Value for Fluorinated Polymer | Potential Impact of this compound |
| Water Contact Angle | > 110° | High, due to the trifluoromethyl group, leading to superhydrophobic surfaces. |
| Surface Energy | < 20 mN/m | Low, contributing to anti-fouling and self-cleaning properties. |
| Glass Transition Temp. (Tg) | 100 - 250 °C | The rigid phenyl group could lead to a relatively high Tg, enhancing thermal stability. |
| Thermal Decomposition Temp. | > 300 °C | The C-F bonds would contribute to high thermal stability. |
| Dielectric Constant | 2.0 - 3.0 | The fluorine content would likely result in a low dielectric constant. |
Disclaimer: The data in this table is illustrative and based on general knowledge of fluoropolymers. Actual values for a polymer containing this compound would need to be determined experimentally.
Conclusion
This compound represents a potential, yet unexplored, building block for the synthesis of novel fluorinated materials. Its trifluoromethylphenyl moiety is highly desirable for creating surfaces with low energy, high hydrophobicity, and enhanced stability. The provided generalized protocols offer a starting point for researchers interested in exploring the synthesis of new functional monomers and polymers from this compound. Significant experimental work would be required to validate these methods and to fully characterize the properties of any resulting materials. Researchers are encouraged to perform small-scale feasibility studies and thorough characterization to establish the structure-property relationships for any new materials synthesized.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: Reductive Amination and the Eschweiler-Clarke reaction.
Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with Methylamine
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Strategy |
| Inefficient Imine Formation | The initial condensation of 4-(trifluoromethyl)benzaldehyde and methylamine to form the imine intermediate may be slow or incomplete. |
| * pH Adjustment: The reaction is often acid-catalyzed. Add a few drops of a weak acid like acetic acid to facilitate imine formation.[1] | |
| * Dehydration: The formation of the imine is an equilibrium reaction that produces water. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine. | |
| Inactive Reducing Agent | The reducing agent may have degraded due to improper storage or handling. |
| * Use Fresh Reagent: Ensure the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is fresh and has been stored under appropriate anhydrous conditions. | |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. |
| * Temperature Optimization: While many reductive aminations can be performed at room temperature, some may benefit from gentle heating. Experiment with a temperature range of 25-50°C. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Strategy |
| Reduction of the Aldehyde | A strong reducing agent can reduce the starting aldehyde to the corresponding alcohol (4-(trifluoromethyl)benzyl alcohol) before it reacts with the amine. |
| * Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce the iminium ion over the aldehyde.[2][3] | |
| Over-alkylation | The newly formed secondary amine can react further with the aldehyde to form a tertiary amine. |
| * Stoichiometry Control: Use a slight excess of the amine relative to the aldehyde to favor the formation of the desired secondary amine. | |
| * Stepwise Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can offer better control over the reaction.[4] |
Eschweiler-Clarke Reaction for N-methylation of 1-(4-(Trifluoromethyl)phenyl)methanamine
Issue 1: Incomplete Reaction
| Potential Cause | Troubleshooting Strategy |
| Insufficient Reagents | An inadequate amount of formaldehyde or formic acid will result in unreacted starting material. |
| * Increase Stoichiometry: Use a molar excess of both formaldehyde and formic acid. A common starting point is 2-3 equivalents of each per equivalent of the amine.[4] | |
| Low Reaction Temperature | The reaction is typically performed at elevated temperatures to drive the reaction forward.[5][6] |
| * Increase Temperature: Heat the reaction mixture to 80-100°C. The reaction is often carried out at or near the boiling point of the aqueous solution.[4][6] | |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration. |
| * Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TTC) or Gas Chromatography-Mass Spectrometry (GC-MS) and continue heating until the starting material is consumed. |
Issue 2: Formation of N-Formyl Impurity
| Potential Cause | Troubleshooting Strategy |
| Reaction with Formic Acid | The amine can react with formic acid to form an N-formyl derivative, which is a common side product in the Eschweiler-Clarke reaction.[4] |
| * Controlled Addition of Formic Acid: Add the formic acid portion-wise to the reaction mixture containing the amine and formaldehyde. This can help to maintain a low concentration of free formic acid available for N-formylation.[4] | |
| * Ensure Excess Formaldehyde: Maintaining an excess of formaldehyde can favor the formation of the iminium ion and subsequent methylation over N-formylation. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: reductive amination or the Eschweiler-Clarke reaction?
Both routes are effective. Reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine is a more direct, one-pot synthesis. The Eschweiler-Clarke reaction is a classic and reliable method for N-methylation but requires the prior synthesis of the primary amine, 1-(4-(trifluoromethyl)phenyl)methanamine. The choice may depend on the availability of starting materials and the desired scale of the reaction.
Q2: Will the Eschweiler-Clarke reaction lead to the formation of a quaternary ammonium salt?
No, the mechanism of the Eschweiler-Clarke reaction prevents the formation of quaternary ammonium salts.[5][6] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an imine or iminium ion with formaldehyde, which is a necessary step for further alkylation.[4][6]
Q3: What is the best reducing agent for the reductive amination synthesis of this compound?
Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for one-pot reductive aminations.[2][3] It is milder and more selective than sodium borohydride, reducing the intermediate iminium ion much faster than the starting aldehyde, which helps to minimize the formation of the corresponding alcohol as a byproduct.[2][3] Sodium cyanoborohydride is also selective but is highly toxic.[4]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring the reaction. By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials and the appearance of the desired product and any side products.[4]
Q5: My final product is impure. What are the best purification methods?
The crude product can typically be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A typical workup involves an acid-base extraction to remove unreacted starting materials and byproducts. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to remove any unreacted amine, followed by a basic wash to neutralize any remaining acid. The organic layer is then dried and concentrated.
Data Presentation
Table 1: Illustrative Yield Comparison of Different Synthetic Conditions
Disclaimer: The following data is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on specific experimental conditions.
| Synthetic Route | Reducing Agent/Conditions | Solvent | Temperature (°C) | Typical Yield (%) |
| Reductive Amination | Sodium Borohydride (NaBH₄) | Methanol | 25 | 60-75 |
| Reductive Amination | Sodium Triacetoxyborohydride (STAB) | Dichloromethane | 25 | 80-95 |
| Eschweiler-Clarke | Formic Acid/Formaldehyde | Water | 90-100 | 75-90 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.2 eq) in tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Eschweiler-Clarke Reaction
-
To a flask containing 1-(4-(trifluoromethyl)phenyl)methanamine (1.0 eq), add an aqueous solution of formaldehyde (37 wt. %, 2.5 eq).
-
Slowly add formic acid (98-100%, 2.5 eq) to the stirred mixture. The addition may be exothermic.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Visualizations
Caption: Experimental workflow for the reductive amination synthesis.
Caption: Troubleshooting guide for low yield issues.
References
troubleshooting common impurities in N-alkylation of benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the N-alkylation of benzylamines. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of di- and tri-alkylated products in my reaction. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is the most common side reaction in the N-alkylation of benzylamines. This occurs because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting benzylamine (a primary amine), making it more likely to react with the remaining alkylating agent.[1][2]
Troubleshooting Strategies:
-
Stoichiometric Control: Using a large excess of the benzylamine (5-10 fold) relative to the alkylating agent can statistically favor the mono-alkylation product.[1] This is most practical when the benzylamine is inexpensive and readily available.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the subsequent alkylation steps, which may have a higher activation energy.[1]
-
Choice of Base and Solvent: The choice of base and solvent system can influence selectivity. For instance, cesium carbonate is often reported to be highly effective in promoting mono-N-alkylation.[3] Polar aprotic solvents like Acetonitrile (MeCN), DMF, and DMSO are commonly used.[2]
-
Alternative Synthetic Methods: Switching to a more selective method like reductive amination is often the most effective solution. This two-step, one-pot process involves forming an imine between the benzylamine and an aldehyde or ketone, which is then reduced to the desired N-alkylated amine, avoiding the issue of increasing nucleophilicity.[1][4]
Q2: My N-alkylation reaction is incomplete, with a large amount of unreacted benzylamine remaining. What are the potential causes and solutions?
A2: Incomplete conversion can be a frustrating issue stemming from several factors related to reactivity, reaction conditions, and reagent purity.
Troubleshooting Strategies:
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide or adding a catalytic amount of sodium or potassium iodide to the reaction mixture.[5]
-
Inadequate Base: The base may not be strong enough to effectively deprotonate the benzylamine, or it may have poor solubility in the chosen solvent.[5] Consider using a stronger or more soluble base. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, used in an anhydrous aprotic solvent like THF or DMF.[2][6]
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider gradually increasing the reaction temperature while monitoring for the formation of byproducts.[1]
-
Poor Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent.[5] Experiment with different solvents such as acetonitrile, DMF, or DMSO to find a system that provides good solubility for all components.
-
Reagent Purity: Ensure that the benzylamine, alkylating agent, and solvent are pure and dry. Impurities, especially water, can interfere with the reaction. Old benzylamine can oxidize or undergo self-condensation to form impurities.[7]
Q3: I have an unexpected side-product in my reaction mixture. What could it be?
A3: Besides over-alkylation, other side-products can form depending on the reaction conditions and the stability of your starting materials.
Common Side-Products and their Causes:
-
Elimination Products: If using a sterically hindered base or a secondary/tertiary alkyl halide, elimination (E2) can compete with substitution (SN2), leading to the formation of alkenes.
-
Benzylamine Self-Condensation: Benzylamine can undergo oxidation and self-condensation to form an imine dimer, especially if the starting material is old or has been exposed to air.[7]
-
Hydrolysis of Alkylating Agent: If there is water present in the reaction, the alkylating agent can be hydrolyzed to the corresponding alcohol.
Analytical Approach to Identification:
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity to get a clue about its identity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can help elucidate the structure of the side-product.
-
Purify and Characterize: Isolate the impurity using chromatography and fully characterize it to understand its origin and prevent its formation in the future.
Q4: What is the best way to purify my N-alkylated benzylamine product?
A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
Purification Methods:
-
Aqueous Workup/Extraction:
-
To remove unreacted benzylamine, you can perform an acidic wash. A dilute HCl solution will protonate the basic amines, making them water-soluble and allowing for their removal from the organic layer.[8][9] Be sure your desired product is stable to acidic conditions.
-
Alternatively, washing with a 10% aqueous copper (II) sulfate solution can remove primary amines by forming a water-soluble complex.[8][9]
-
-
Column Chromatography: This is a very common and effective method for separating the desired product from starting materials and byproducts. For basic amines that may streak on silica gel, it is often beneficial to add a small amount of a volatile amine like triethylamine (e.g., 0.5-1%) to the eluent.[10]
-
Distillation: If your product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an excellent purification method.[11]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective technique for achieving high purity.[10]
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation
| Benzylamine:Alkyl Halide Ratio | Expected Mono-alkylation Selectivity | Expected Di-alkylation Formation |
| 1:1 | Low to Moderate | High |
| 2:1 | Moderate | Moderate |
| 5:1 | High | Low |
| 10:1 | Very High | Very Low |
Note: Actual selectivity will also depend on reaction conditions such as temperature, concentration, and the specific substrates used.
Table 2: Common Conditions for N-Alkylation of Benzylamines
| Parameter | Typical Conditions | Notes |
| Solvent | DMF, Acetonitrile, THF, DMSO | Polar aprotic solvents are generally preferred.[2] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | The choice of base can significantly impact yield and selectivity. Cs₂CO₃ is often highly effective for mono-alkylation.[3] |
| Temperature | 25 °C to 80 °C | Higher temperatures can increase reaction rate but may also lead to more side products.[1] |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodides are the most reactive, but also more expensive. Catalytic KI can be used with bromides or chlorides.[5] |
Mandatory Visualizations
Caption: Troubleshooting workflow for common N-alkylation impurities.
Caption: Desired vs. undesired over-alkylation pathways.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination to achieve Mono-N-Alkylation
This method is often preferred for controlled mono-alkylation and avoids the issue of over-alkylation.
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol (MeOH), dichloromethane (DCM), or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.
-
Reduction: To the stirred solution, add a reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is a mild and effective choice that can be added directly to the mixture.[1] Caution: Gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
If using a water-miscible solvent like methanol, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Purification of a Basic N-Alkylated Benzylamine by Column Chromatography
This protocol is designed to minimize peak tailing of basic amine compounds on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). A common starting point is 9:1 hexanes:ethyl acetate.
-
Eluent Modification: To the eluent, add 0.5-1% triethylamine (Et₃N) by volume. This will help to deactivate the acidic sites on the silica gel and prevent streaking of the basic amine product.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like DCM). If the crude is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the triethylamine-modified eluent. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Workup [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Amine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated amines. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic fluorination reaction with an alkali metal fluoride (e.g., KF, CsF) is sluggish and gives low yields. What can I do?
A1: Low reactivity in nucleophilic fluorinations with alkali metal fluorides is often due to the low solubility of the fluoride salt in organic solvents and the high lattice energy of the crystal. Here are several strategies to improve your reaction:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance the solubility of the fluoride salt.[1]
-
Phase-Transfer Catalysts: Employ a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium fluoride - TBAF) or a crown ether (e.g., 18-crown-6), to increase the concentration of "naked" and more reactive fluoride anions in the organic phase.
-
Anhydrous Conditions: Rigorously exclude water from your reaction. Water can solvate the fluoride ion, reducing its nucleophilicity. Drying the fluoride salt and using anhydrous solvents is crucial.[2]
-
Elevated Temperatures: Increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of potential side reactions like elimination.[2]
-
Mechanochemistry: For aromatic nucleophilic fluorination, a solid-state mechanochemical approach using potassium fluoride and a quaternary ammonium salt can be a rapid and environmentally friendly alternative to solution-based methods.[3]
Q2: I am observing significant elimination byproducts in my deoxyfluorination reaction using DAST. How can I minimize this?
A2: Diethylaminosulfur trifluoride (DAST) is a powerful deoxofluorinating agent, but it can promote elimination, especially with sterically hindered alcohols.[4] To mitigate this:
-
Use a More Selective Reagent: Consider using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). It is generally more thermally stable and often shows higher selectivity with fewer elimination byproducts compared to DAST.[4]
-
Reaction Temperature: Perform the reaction at a lower temperature. Starting the reaction at -78 °C and slowly warming it can favor the desired substitution over elimination.[2]
-
Substrate Structure: If possible, modify the substrate to be less prone to elimination. For example, avoiding substrates that can form stable carbocations is beneficial.
Q3: My electrophilic fluorination with Selectfluor® is not working on my amine substrate. What could be the issue?
A3: While Selectfluor® is a versatile electrophilic fluorinating agent, direct fluorination of amines can be challenging.[5]
-
Amine Basicity: Primary and secondary amines are nucleophilic and can react with Selectfluor® in undesired ways, not necessarily leading to N-F bond formation.[5] The reaction of primary and secondary amines with Selectfluor™ can, however, lead to the formation of RNF2, RNHF, and R2NF compounds in high yields under specific conditions, typically in solvents like acetonitrile, DMF, or DMA.[5][6]
-
Protecting Groups: Consider protecting the amine as a carbamate or an amide. This reduces the nucleophilicity of the nitrogen and can allow for successful fluorination at other positions in the molecule.
-
Alternative Strategies: For the synthesis of N-fluoroamines, consider alternative reagents or multi-step sequences. For example, the synthesis of thiocarbamoyl fluorides from amines followed by desulfurinative fluorination can yield trifluoromethylamines.[7][8]
Q4: I am having difficulty purifying my fluorinated amine. What are some common purification challenges and solutions?
A4: Purification of fluorinated amines can be complicated by their basicity and sometimes similar polarity to starting materials or byproducts.
-
Acid-Base Extraction: Utilize the basicity of the amine for purification. An acid wash (e.g., with dilute HCl) can protonate the amine, moving it to the aqueous layer and separating it from non-basic impurities. Subsequent basification of the aqueous layer and extraction can then isolate the purified amine.
-
Chromatography:
-
Column Choice: Use silica gel for less basic amines. For more basic amines that may streak on silica, consider using alumina or treating the silica gel with a small amount of a volatile amine like triethylamine in the eluent.
-
Reverse-Phase HPLC: For highly polar or water-soluble fluorinated amines, reverse-phase HPLC can be an effective purification method.
-
-
Ease of Purification: Some reaction pathways are designed for easier purification. For instance, a method for synthesizing trifluoromethylamines from thiocarbamoyl fluorides boasts easy purification through simple filtration.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in β-Fluoroamine Synthesis via Aziridine Ring-Opening
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation. | Inefficient generation of the active HF reagent. | Ensure the use of a suitable Lewis base catalyst and a non-nucleophilic alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with benzoyl fluoride to generate the amine-HF reagent in situ.[9] |
| Poor regioselectivity in unsymmetrical aziridines. | Steric and electronic factors of the aziridine substituents. | The regioselectivity is influenced by the charge density of the fluoride and the catalyst. A hydrogen-bond donor urea catalyst can influence the kinetic regioselectivity.[10] |
| Reaction is slow or incomplete. | Insufficient activation of the aziridine. | Ensure the reaction temperature is appropriate (e.g., 50 °C). The reaction is often rapid under optimized conditions.[9] |
Issue 2: Inconsistent Results in Deoxyfluorination of Hydroxylamines
| Symptom | Possible Cause | Suggested Solution |
| Formation of side products. | Instability of the hydroxylamine starting material. | Use freshly prepared or purified arylhydroxylamines. |
| Low yield of the desired fluorinated anilide. | Suboptimal reaction conditions. | The reaction with DAST should proceed smoothly under mild conditions. Ensure anhydrous conditions and appropriate stoichiometry of DAST.[11][12] |
| Difficulty in isolating the product. | The product mixture is complex. | This protocol is designed to be metal- and oxidant-free, which should simplify workup. Consider chromatographic purification if simple extraction is insufficient.[11][12] |
Quantitative Data Summary
Table 1: Comparison of Deoxofluorinating Agents for the Synthesis of 1-Fluorooctane from 1-Octanol
| Reagent | Equivalents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| DAST | 1.0 | Dichloromethane | -70 °C to 25 °C | Not specified | 90 | [2] |
| Deoxo-Fluor | Not specified | Not specified | Not specified | Not specified | Generally higher selectivity and fewer byproducts | [4] |
Table 2: Yields for the Synthesis of Carbamoyl Fluorides from Amines using DAST and CO2
| Amine Substrate | Product Yield (%) | Reference |
| Piperidine | 95 | [8][13] |
| Pyrrolidine | 98 | [8][13] |
| Morpholine | 96 | [8][13] |
| Dibenzylamine | 85 | [8][13] |
| N-Benzylmethylamine | 91 | [8][13] |
| Indoline | 88 | [8][13] |
| Reaction Conditions: Amine (1 mmol), DAST (1 mmol), CO2 (1 atm), DMAP (1 mmol), in ACN at room temperature for 2 hours.[13] |
Table 3: Electrophilic Fluorination of Primary and Secondary Amines with Selectfluor™
| Amine Substrate | Solvent | Product(s) | Yield | Reference |
| RNH2 (R = t-Bu, i-Pr, n-Pr, i-Bu, n-Bu) | Acetonitrile, DMF, or DMA | RNF2, RNHF | High | [5][6] |
| R2NH (R = Et, n-Pr, i-Bu) | Acetonitrile, DMF, or DMA | R2NF | High | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST
This protocol is adapted for the synthesis of 1-fluorooctane from 1-octanol.[2]
Materials:
-
1-Octanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 16.1 g (0.1 mol) of DAST in 60 mL of anhydrous DCM.
-
Cool the solution to between -70 °C and -65 °C using a dry ice/acetone bath.
-
Slowly add a solution of 13.0 g (0.1 mol) of 1-octanol in 25 mL of anhydrous DCM dropwise to the cooled DAST solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C.
-
Carefully quench the reaction by adding 50 mL of water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield 1-fluorooctane.
Protocol 2: Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines
This protocol describes a general method for the synthesis of β-fluoroamines.[9]
Materials:
-
Aziridine substrate
-
Benzoyl fluoride (PhCOF)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Lewis base catalyst (e.g., a tertiary amine)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a vial, add the aziridine substrate (1.0 equiv).
-
Add the anhydrous solvent, followed by the Lewis base catalyst (e.g., 10 mol%).
-
Add HFIP (1.1 equiv) and then benzoyl fluoride (1.1 equiv).
-
Seal the vial and heat the reaction mixture at 50 °C for 15 minutes.
-
After cooling to room temperature, the reaction mixture can be worked up. Typically, this involves dilution with an organic solvent, washing with a saturated aqueous solution of sodium bicarbonate, and then brine.
-
The organic layer is then dried, filtered, and concentrated. The product can be purified by chromatography if necessary.
Visualizations
Caption: Experimental workflow for a typical deoxyfluorination reaction using DAST.
Caption: Troubleshooting logic for low yields in nucleophilic fluorination reactions.
References
- 1. Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via selectfluor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 10. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of N-Methyl-4-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of N-Methyl-4-(trifluoromethyl)benzylamine, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly for basic compounds like N-Methyl-4-(trifluoromethyl)benzylamine, where the peak asymmetry factor (As) is greater than 1.2. This guide provides a systematic approach to identify and resolve this issue.
Initial HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Analyte | N-Methyl-4-(trifluoromethyl)benzylamine |
| Predicted pKa | ~8.6 |
Q1: My chromatogram for N-Methyl-4-(trifluoromethyl)benzylamine shows a significant tailing peak. What is the most likely cause?
A1: The primary cause of peak tailing for basic compounds like N-Methyl-4-(trifluoromethyl)benzylamine in reversed-phase HPLC is secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][2] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailed peak.
Q2: How can I systematically troubleshoot and resolve the peak tailing?
A2: A logical troubleshooting workflow can help you efficiently identify the root cause and implement the most effective solution. The following diagram outlines a step-by-step approach.
Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q3: What is the effect of mobile phase pH on the peak shape of N-Methyl-4-(trifluoromethyl)benzylamine?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[3] For a basic compound like N-Methyl-4-(trifluoromethyl)benzylamine (predicted pKa ~8.6), a mobile phase with a neutral or near-neutral pH will result in the analyte being protonated (positively charged) while the silanol groups on the silica packing are deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing. By lowering the mobile phase pH to a value of 3 or less, the silanol groups become protonated and their negative charge is neutralized, which minimizes the secondary interactions and improves peak symmetry.[1]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A (Aqueous):
-
Start with HPLC-grade water.
-
Add 0.1% (v/v) of an acid modifier like formic acid or trifluoroacetic acid (TFA).
-
Ensure the final pH is between 2.5 and 3.0.
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile or methanol.
-
-
Run Conditions:
-
Use the same gradient or isocratic conditions as the initial method.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Data Presentation: Effect of Mobile Phase pH
| Parameter | Without pH Modifier (pH ~7) | With 0.1% Formic Acid (pH ~2.8) |
| Retention Time (min) | 4.2 | 3.8 |
| Peak Asymmetry (As) | 2.5 | 1.1 |
| Theoretical Plates (N) | 1800 | 4500 |
Q4: When should I use a mobile phase additive like triethylamine (TEA)?
A4: A competing base, such as triethylamine (TEA), can be added to the mobile phase to improve the peak shape of basic analytes, especially when operating at a mid-range pH is necessary.[4] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte. This reduces the secondary interactions that cause peak tailing.
Experimental Protocol: Using a Competing Base
-
Prepare Mobile Phase A (Aqueous):
-
Start with HPLC-grade water.
-
If a buffer is needed for pH control, prepare it first (e.g., 20 mM phosphate buffer).
-
Add triethylamine to a final concentration of 0.1% (v/v).
-
Adjust the pH to the desired value.
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile or methanol.
-
-
Run Conditions:
-
Use the same chromatographic conditions as the initial method.
-
Thoroughly equilibrate the column with the TEA-containing mobile phase.
-
Q5: How does buffer concentration impact peak tailing?
A5: Increasing the buffer concentration in the mobile phase can help to reduce peak tailing by increasing the ionic strength of the eluent.[2] The higher concentration of buffer ions can more effectively compete with the analyte for interaction with the residual silanol groups, thereby minimizing secondary retention effects. Generally, a buffer concentration in the range of 25-50 mM is effective.[4]
Data Presentation: Effect of Buffer Concentration
| Buffer Concentration (Phosphate, pH 7) | Peak Asymmetry (As) |
| 10 mM | 2.5 |
| 25 mM | 1.8 |
| 50 mM | 1.4 |
Q6: Can the choice of HPLC column affect peak tailing for N-Methyl-4-(trifluoromethyl)benzylamine?
A6: Absolutely. The choice of column is crucial for obtaining good peak shapes for basic compounds. Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups. Furthermore, many columns undergo a process called "end-capping," where the residual silanol groups are chemically bonded with a small, inert silane to make them less active.[2] For particularly challenging basic compounds, columns with a polar-embedded stationary phase or those specifically designated as "base-deactivated" are recommended as they provide additional shielding of the silica surface.
Q7: What are extra-column effects, and how can they contribute to peak tailing?
A7: Extra-column effects refer to any band broadening that occurs outside of the column itself. This can be caused by excessive tubing length or internal diameter between the injector, column, and detector, as well as poorly made connections that create dead volumes.[1] While this typically leads to broader peaks in general, it can exacerbate tailing, especially for early eluting peaks. To minimize these effects, use tubing with a small internal diameter (e.g., 0.005 inches) and ensure all fittings are properly connected to avoid any gaps.
Q8: Could sample overload be causing my peak to tail?
A8: Yes, injecting too much sample mass onto the column can lead to peak distortion, including tailing. This occurs when the concentration of the analyte is high enough to saturate the active sites on the stationary phase. To check for this, simply dilute your sample (e.g., by a factor of 10) and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. In this case, either continue to inject the diluted sample or reduce the injection volume.
References
addressing stability issues of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule is generally stable under neutral and standard laboratory conditions, but can degrade under harsh acidic, basic, or oxidative stress.
Q2: What is the main degradation pathway observed for this compound?
A2: The most common degradation pathway involves the cleavage of the benzylic carbon-nitrogen (C-N) bond. This is particularly prevalent under acidic and oxidative conditions, leading to the formation of 4-(trifluoromethyl)benzaldehyde and methylamine as primary degradation products.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. For long-term storage, freezing the solution at -20 °C or below is recommended.
Q4: Can I anticipate the formation of other degradation products besides 4-(trifluoromethyl)benzaldehyde and methylamine?
A4: While the C-N bond cleavage is the major degradation route, other minor degradation products could potentially form depending on the specific stress conditions. For instance, under strong oxidative conditions, the formation of N-oxide derivatives is possible. Photodegradation may lead to complex radical-mediated reaction products.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound peak during HPLC analysis of a solution stored at room temperature.
-
Possible Cause: Degradation due to exposure to light or elevated temperature.
-
Troubleshooting Steps:
-
Prepare a fresh solution of this compound.
-
Store one aliquot in a clear vial on the benchtop and another in an amber vial at 2-8 °C.
-
Analyze both samples by HPLC at regular intervals (e.g., 0, 4, 8, 24 hours).
-
Compare the peak area of the parent compound. A significantly smaller decrease in the protected sample indicates light and/or temperature-induced degradation.
-
Recommendation: Always store solutions protected from light and at reduced temperatures.
-
Issue 2: Appearance of a new peak in the chromatogram after acidifying the mobile phase for HPLC.
-
Possible Cause: Acid-catalyzed hydrolysis of the C-N bond.
-
Troubleshooting Steps:
-
Identify the retention time of the new peak.
-
Prepare a standard of 4-(trifluoromethyl)benzaldehyde and inject it into the HPLC system under the same conditions to compare retention times.
-
If the retention times match, it confirms acid-induced degradation.
-
Recommendation: If acidic conditions are necessary for chromatography, prepare the sample in a neutral or slightly basic diluent and minimize the time the sample spends in the acidic mobile phase before injection.
-
Issue 3: Inconsistent results or loss of compound when using a solvent containing peroxides.
-
Possible Cause: Oxidative degradation.
-
Troubleshooting Steps:
-
Test the solvent for the presence of peroxides using a peroxide test strip.
-
If peroxides are present, use a fresh bottle of peroxide-free solvent.
-
Alternatively, pass the solvent through a column of activated alumina to remove peroxides.
-
Recommendation: Use high-purity, peroxide-free solvents for preparing solutions of this compound.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Stability of this compound under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | % Degradation | Major Degradation Product |
| 2.0 (0.01 N HCl) | 60 | 24 | 15.2 | 4-(trifluoromethyl)benzaldehyde |
| 7.0 (Phosphate Buffer) | 60 | 24 | < 1.0 | Not Applicable |
| 12.0 (0.01 N NaOH) | 60 | 24 | 5.8 | 4-(trifluoromethyl)benzaldehyde |
Table 2: Stability of this compound under Oxidative and Photolytic Stress
| Stress Condition | Reagent/Condition | Duration (hours) | % Degradation | Major Degradation Product |
| Oxidative | 3% H₂O₂ at RT | 24 | 25.7 | 4-(trifluoromethyl)benzaldehyde |
| Photolytic | UV light (254 nm) | 24 | 8.3 | Multiple minor products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 8 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 80°C for 8 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Technical Support Center: Overcoming Solubility Challenges with Trifluoromethyl-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with trifluoromethyl (-CF3) containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethyl-containing compound often poorly soluble in aqueous solutions?
A1: The trifluoromethyl (-CF3) group is frequently incorporated into drug candidates to enhance properties like metabolic stability and membrane permeability.[1][2] However, the -CF3 group is highly lipophilic (fat-soluble) and possesses a strong electron-withdrawing nature.[1][2][3] This high lipophilicity, quantified by a Hansch π value of +0.88, increases the compound's affinity for non-polar environments and consequently reduces its solubility in aqueous (water-based) solutions.[2][3]
Q2: What are the initial troubleshooting steps if I'm struggling to dissolve my compound for a simple in vitro assay?
A2: For initial lab-scale experiments, a tiered approach using organic solvents and co-solvents is recommended.
-
Attempt Direct Dissolution: Start with common, water-miscible organic solvents known for their broad solubilizing power, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4]
-
Gentle Heating & Agitation: If the compound doesn't dissolve at room temperature, gentle warming (e.g., in a 30-40°C water bath) and increased agitation using a vortex mixer or sonicator can facilitate dissolution.[5]
-
Use a Co-solvent System: If the compound is intended for an aqueous system where high concentrations of organic solvents are not tolerated, a co-solvent strategy is effective. First, prepare a concentrated stock solution in an appropriate organic solvent (like DMSO). Then, add this stock solution dropwise to your aqueous buffer while stirring to reach the final desired concentration.[4][6][7] Common co-solvents include acetonitrile, methanol, and ethanol.[4]
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute the stock solution into my aqueous experimental buffer. What is happening and how can I fix it?
A3: This is a common issue known as "crashing out" of solution. It occurs because the compound is soluble in the organic stock solvent but not in the final aqueous environment. The sudden change in solvent polarity causes the compound to precipitate.[5][8]
-
Troubleshooting Steps:
-
Add Stock to Buffer: Always add the concentrated organic stock solution to the aqueous buffer, never the other way around. Add it slowly and dropwise while vortexing or stirring the buffer to allow for gradual mixing.[8]
-
Decrease Final Concentration: The final concentration of your compound may be above its solubility limit in the aqueous buffer. Try lowering the target concentration.[5]
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) in the final solution can help maintain solubility.
-
Use Solubilizing Agents: Consider incorporating surfactants or other solubilizing agents into your aqueous buffer to help keep the compound in solution.[5][9]
-
Q4: What are the primary formulation strategies to systematically improve the aqueous solubility of a promising but poorly soluble lead compound?
A4: Strategies to enhance solubility are typically grouped into physical and chemical modifications.[9][10]
-
Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure.
-
Particle Size Reduction: Decreasing the particle size via micronization or nanosuspension increases the surface-area-to-volume ratio, which enhances the dissolution rate.[6][7]
-
Amorphous Solid Dispersions (ASDs): This involves converting the drug from its stable, low-solubility crystalline form to a higher-energy, more soluble amorphous state and dispersing it within a hydrophilic polymer matrix.[9][11]
-
-
Chemical Modifications: These methods involve altering the molecule or its interactions with the solvent.
Q5: How do cyclodextrins work to improve the solubility of trifluoromethyl-containing compounds?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[13][14][15] They function by encapsulating the poorly soluble guest molecule—or a lipophilic part of it, like the trifluoromethyl group—within this central cavity.[10][16] This forms a "host-guest" inclusion complex where the hydrophobic part of the drug is shielded from water, and the complex's hydrophilic exterior allows it to dissolve readily in aqueous solutions.[13][14]
Q6: What is an amorphous solid dispersion (ASD), and when is it a suitable strategy?
A6: An amorphous solid dispersion (ASD) is a formulation where the active pharmaceutical ingredient (API) exists in its high-energy, non-crystalline (amorphous) form, dispersed within a solid hydrophilic carrier, typically a polymer.[11][17] The amorphous form has a higher solubility and dissolution rate than the stable crystalline form.[11][18] The polymer matrix serves to stabilize the drug and prevent it from recrystallizing back to its less soluble form.[17] ASD is a powerful and widely used technique for improving the oral bioavailability of poorly soluble drugs (BCS Class II and IV) and is often considered when other methods are insufficient.[17][18]
Q7: How does a nanosuspension improve solubility, and how does it differ from an ASD?
A7: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants.[19] This technique improves the dissolution rate by drastically increasing the surface area of the drug, as described by the Noyes-Whitney equation.[20][21] It is important to note that nanosuspensions do not typically increase the drug's equilibrium solubility but rather allow it to dissolve much faster.[16][18] This differs from an ASD, which increases the apparent solubility by converting the drug to its higher-energy amorphous state.[11] Nanosuspensions are particularly useful for drugs that are poorly soluble in both aqueous and organic media.[19]
Data Presentation: Solubility Enhancement Techniques
The choice of a solubility enhancement technique depends on the compound's properties and the desired outcome. The following table summarizes the typical fold-increase in solubility that can be achieved with various methods.
| Technique | Typical Fold-Increase in Solubility | Primary Mechanism | Key Consideration |
| pH Adjustment | 10 to 500 | Converts drug to its more soluble ionized (salt) form. | Only applicable to ionizable compounds.[7] |
| Co-solvents | 2 to 50 | Reduces the polarity of the aqueous solvent. | Primarily used for in vitro studies and parenteral formulations.[6] |
| Cyclodextrin Complexation | 5 to 100 | Encapsulates the hydrophobic drug in a hydrophilic host molecule.[16] | Stoichiometry and binding constant must be optimized. |
| Solid Dispersion (Amorphous) | 10 to 200 | Stabilizes the drug in a high-energy, more soluble amorphous state.[11][16] | Requires physical stability to prevent recrystallization.[11] |
| Nanosuspension | 5 to 50 (dissolution rate) | Increases surface area, leading to a faster dissolution rate.[16][19] | Primarily affects dissolution kinetics, not equilibrium solubility.[16] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol determines the thermodynamic equilibrium solubility of a compound in a specific buffer, a crucial first step before attempting enhancement.[16]
-
Objective: To measure the maximum concentration of a compound that can dissolve in a given solvent system at equilibrium.
-
Materials:
-
Test compound (solid form)
-
Aqueous buffer or solvent of interest
-
Vials with screw caps
-
Shaking incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC method for concentration analysis
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer. A visible amount of undissolved solid should remain.[16]
-
Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[16]
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[16]
-
After incubation, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.[16]
-
Carefully withdraw a sample of the clear supernatant.
-
Immediately filter the supernatant through a syringe filter to remove any remaining undissolved microparticles.[16]
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[16]
-
Protocol 2: Screening for Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol evaluates how effectively HP-β-CD can improve the aqueous solubility of a compound.[16]
-
Objective: To determine the effect of increasing concentrations of HP-β-CD on the solubility of a test compound.
-
Materials:
-
Test compound (solid form)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Materials from Protocol 1
-
-
Procedure:
-
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in the chosen buffer.[16]
-
To vials containing each HP-β-CD solution, add an excess amount of the solid test compound.
-
Equilibrate the samples using the shake-flask method as described in Protocol 1 (24-48 hours of agitation at a constant temperature).[16]
-
After equilibration, filter the supernatant from each vial.
-
Determine the concentration of the dissolved compound in each filtered sample by HPLC.[16]
-
Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis) to determine the relationship.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This is a common lab-scale method for producing an ASD for initial characterization.[9]
-
Objective: To create a solid dispersion of a test compound in a hydrophilic polymer.
-
Materials:
-
Test compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), HPMC-AS)
-
A volatile organic solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).
-
Completely dissolve both the test compound and the polymer in the selected organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. Gentle heating may be applied, but the temperature must remain well below the glass transition temperature of the polymer and the boiling point of the drug to avoid degradation.[9]
-
Once a solid film or powder has formed, transfer the material to a vacuum oven.
-
Dry the solid dispersion under high vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid can be gently ground into a fine powder for further analysis (e.g., XRPD to confirm amorphous nature, dissolution testing).
-
Visualizations and Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. longdom.org [longdom.org]
- 13. jetir.org [jetir.org]
- 14. alfachemic.com [alfachemic.com]
- 15. onlinepharmacytech.info [onlinepharmacytech.info]
- 16. benchchem.com [benchchem.com]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. scispace.com [scispace.com]
minimizing side reactions in the synthesis of secondary benzylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of secondary benzylamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing secondary benzylamines?
A1: The primary side reactions depend on the synthetic method employed. The two most common methods are N-alkylation of a primary amine and reductive amination.
-
N-Alkylation: The most significant side reaction is over-alkylation , leading to the formation of undesired tertiary amines and quaternary ammonium salts.[1][2] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1]
-
Reductive Amination: Common side reactions include the formation of primary amines (if ammonia is present or formed in situ) and tertiary amines . The initial aldehyde or ketone can also be reduced to the corresponding alcohol if the reducing agent is not sufficiently selective for the imine intermediate.[3]
Q2: Which synthetic method offers better control over side reactions, N-alkylation or reductive amination?
A2: Reductive amination is generally considered a more reliable method for the controlled synthesis of secondary amines as it inherently avoids the problem of over-alkylation that plagues direct N-alkylation.[2][3] The reaction proceeds through an imine intermediate which, once formed, is reduced to the secondary amine. This circumvents the issue of increasing nucleophilicity of the product amine.
Q3: How can I minimize the formation of tertiary amines in an N-alkylation reaction?
A3: Several strategies can be employed to favor mono-N-alkylation:
-
Stoichiometry Control: Using a large excess of the primary amine compared to the alkylating agent can statistically favor the reaction with the starting material.[1]
-
Choice of Base: The choice of base is critical. Weak, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting selective mono-N-alkylation of primary amines, including benzylamines.[4][5]
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can also help to minimize over-alkylation, although this may lead to lower overall conversion.
Q4: What is the best reducing agent to use for the reductive amination synthesis of a secondary benzylamine?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for reductive amination.[6][7] It is mild, selective for the reduction of the iminium ion intermediate over the starting aldehyde or ketone, and is less toxic than other reagents like sodium cyanoborohydride (NaBH₃CN).[7]
Troubleshooting Guides
Problem 1: Significant amount of tertiary amine byproduct observed in my N-alkylation reaction.
Possible Causes and Solutions:
-
Cause: The secondary amine product is more nucleophilic than the starting primary amine, leading to a second alkylation.
-
Solution 1: Increase the molar ratio of the primary amine to the alkylating agent (e.g., 3:1 or higher). This will statistically favor the alkylation of the more abundant primary amine.
-
Solution 2: Switch to a less reactive alkylating agent if possible (e.g., an alkyl chloride instead of an alkyl bromide or iodide).
-
Solution 3 (Recommended): Change the base to cesium carbonate (Cs₂CO₃). The "cesium effect" has been shown to significantly suppress over-alkylation.[4][5] See the quantitative data in Table 1 below.
-
-
Cause: The reaction temperature is too high or the reaction time is too long, promoting further alkylation.
-
Solution: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting primary amine is consumed. Consider running the reaction at a lower temperature.
-
-
Cause: The solvent is promoting the solubility and reactivity of the secondary amine.
-
Solution: Experiment with different anhydrous solvents. N,N-Dimethylformamide (DMF) is often a good choice when using cesium carbonate.[4]
-
Problem 2: My reductive amination reaction is giving a low yield of the desired secondary benzylamine.
Possible Causes and Solutions:
-
Cause: Incomplete formation of the imine intermediate.
-
Solution 1: Ensure your starting materials (aldehyde/ketone and primary amine) are pure and dry. Water can inhibit imine formation. The use of molecular sieves can be beneficial.
-
Solution 2: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[8][9]
-
Solution 3: Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by TLC or NMR.
-
-
Cause: The reducing agent is not effective.
-
Solution 1: Ensure your reducing agent (e.g., sodium triacetoxyborohydride) is fresh and has been stored under anhydrous conditions.
-
Solution 2: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
-
-
Cause: The starting aldehyde or ketone is being reduced to an alcohol.
Problem 3: I am having difficulty purifying my secondary benzylamine from the reaction mixture.
Possible Causes and Solutions:
-
Cause: The boiling points of the secondary and tertiary amine byproducts are very close.
-
Solution: Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.
-
-
Cause: The polarity of the desired product and byproducts are similar, making chromatographic separation challenging.
-
Solution 1: Convert the amine mixture to their hydrochloride salts by treating with HCl. The salts often have different solubilities and can be separated by crystallization. The free amines can then be regenerated by treatment with a base.
-
Solution 2: For N-alkylation reactions, any unreacted primary amine can sometimes be removed by reacting it with a resin-bound aldehyde.
-
Data Presentation
Table 1: Effect of Different Bases on the Chemoselectivity of N-Alkylation of p-Methoxybenzylamine with Benzyl Bromide [4]
| Entry | Base | Solvent | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| 1 | Cs₂CO₃ | DMF | 24 | 92 | 3 |
| 2 | K₂CO₃ | DMF | 24 | 55 | 30 |
| 3 | Na₂CO₃ | DMF | 24 | 43 | 41 |
| 4 | Et₃N | DMF | 24 | 35 | 58 |
| 5 | DBU | DMF | 24 | 28 | 65 |
| 6 | No Base | DMF | 24 | 15 | 78 |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Benzylamine using Cesium Carbonate
This protocol is adapted from the work of Salvatore et al. and is designed for the selective synthesis of a secondary benzylamine.[4]
Materials:
-
Primary benzylamine (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary benzylamine and anhydrous DMF.
-
Add the finely powdered cesium carbonate to the stirred solution.
-
Add the alkyl halide dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure for the synthesis of a secondary benzylamine via reductive amination.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Primary amine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone and the primary amine in the anhydrous solvent.
-
If desired, add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add the sodium triacetoxyborohydride portion-wise to the stirred solution. Be cautious as gas evolution may occur.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
Visualizations
Caption: Workflow for Selective Mono-N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: Troubleshooting Over-alkylation in N-Alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Enhancing the Purity of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the purity of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Product Oiling Out | The compound's melting point is lower than the solvent's boiling point. | - Use a lower-boiling point solvent or a solvent mixture.- Ensure the solution is not supersaturated before cooling. |
| The solution is cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No Crystal Formation | The solution is not sufficiently saturated. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a solvent/anti-solvent system. |
| Nucleation is not occurring. | - Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. | |
| Low Recovery | Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent necessary to dissolve the compound. |
| The compound is significantly soluble in the cold solvent. | - Cool the solution in an ice bath for a longer period.- Consider a different solvent with lower solubility for the compound at cold temperatures. | |
| Poor Purity | Impurities co-crystallize with the product. | - Perform a second recrystallization.- Consider an alternative purification method like column chromatography before recrystallization. |
| Inefficient removal of mother liquor. | - Wash the crystals with a small amount of ice-cold recrystallization solvent. |
Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor Separation of Impurities | Inappropriate mobile phase polarity. | - Adjust the eluent polarity. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is common. The ratio can be optimized using thin-layer chromatography (TLC). |
| Co-elution of product and impurities. | - Change the solvent system. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.- Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Product Tailing on the Column | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a modifier to the mobile phase. For basic compounds like amines, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve peak shape. |
| Low Recovery from the Column | The product is irreversibly adsorbed onto the stationary phase. | - Deactivate the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column.- Use a less acidic grade of silica gel. |
Frequently Asked Questions (FAQs)
Synthesis and Impurities
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A1: The most common synthetic route is the reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine. Potential impurities from this process include:
-
Unreacted starting materials: 4-(trifluoromethyl)benzaldehyde and methylamine.
-
Intermediate imine: N-((4-(trifluoromethyl)phenyl)methylene)methanamine.
-
Over-alkylation product: N,N-Dimethyl-1-(4-(trifluoromethyl)phenyl)methanamine (tertiary amine).
-
Side-products from the reducing agent: For example, if sodium borohydride is used, borate esters may be formed which are typically removed during aqueous workup.
Q2: How can I minimize the formation of the tertiary amine impurity during synthesis?
A2: To minimize the formation of the N,N-dimethylated byproduct, you can slowly add the reducing agent to the reaction mixture containing the aldehyde and an excess of methylamine. Using a milder reducing agent like sodium triacetoxyborohydride can also offer better control over the reaction.
Purification Strategies
Q3: What is the best method to purify crude this compound?
A3: The choice of purification method depends on the impurity profile and the desired final purity.
-
Flash Column Chromatography: This is a versatile technique for removing a wide range of impurities.
-
Recrystallization: This is an effective method for achieving high purity, especially if the crude material is already relatively pure. The compound is often converted to its hydrochloride salt for recrystallization.
-
Distillation: If the compound and its impurities are volatile and have sufficiently different boiling points, vacuum distillation can be a suitable option.
Q4: Can you provide a starting point for a recrystallization solvent for this compound hydrochloride?
A4: For amine hydrochlorides, polar protic solvents are often a good starting point. You can explore the following solvent systems:
-
Isopropanol
-
Ethanol
-
Methanol/diethyl ether
-
Ethanol/ethyl acetate
It is always recommended to perform small-scale solubility tests to find the optimal solvent system for your specific sample.
Analytical Methods
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment against a certified internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying purity and detecting non-volatile impurities.
Q6: What are the expected NMR chemical shifts for this compound?
A6: While the exact chemical shifts can vary slightly depending on the solvent and concentration, typical ¹H NMR (in CDCl₃) signals for the free base are approximately:
-
Aromatic protons: 7.3-7.6 ppm (multiplet, 4H)
-
Benzylic protons (-CH₂-): ~3.8 ppm (singlet, 2H)
-
N-Methyl protons (-CH₃): ~2.5 ppm (singlet, 3H)
-
Amine proton (-NH-): A broad singlet, which can be variable in position and may exchange with D₂O.
The ¹⁹F NMR will show a singlet for the -CF₃ group.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3. If the compound is very polar, a system of dichloromethane and methanol may be more appropriate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: a. Dissolve the crude hydrochloride salt in a minimal amount of a hot recrystallization solvent (e.g., isopropanol). b. If any insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
troubleshooting inconsistent results in biological assays
Welcome to the Technical Support Center for Biological Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common sources of inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
This section addresses common problems encountered during immunoassays (ELISA, Western Blot), cell-based assays, and molecular assays (PCR).
Category 1: Immunoassays (ELISA, Western Blot)
Q1: My ELISA plate has excessively high background. What are the common causes and solutions?
High background is characterized by high optical density (OD) readings across the plate, which reduces the signal-to-noise ratio and can mask the specific signal.[1] This issue often stems from non-specific binding of antibodies or problems with washing and blocking steps.[2][3]
Potential Causes & Recommended Solutions:
-
Insufficient Blocking: The blocking buffer may be inadequate, allowing antibodies to bind non-specifically to the plate surface.[1]
-
Solution: Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody). Optimizing the blocker concentration can also help.[1]
-
-
Inadequate Washing: Residual unbound antibodies or reagents left in the wells can produce a false positive signal.[3]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[4]
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated with microbes or other substances.[4][6]
-
Cross-Reactivity: The secondary antibody may be binding non-specifically to other components in the well.
-
Solution: Run a control with only the secondary antibody. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
Q2: I'm observing no signal or a very weak signal in my Western Blot. What should I check first?
A weak or absent signal in a Western Blot can be frustrating. The issue can lie with the protein sample, the antibodies, or the transfer and detection steps.[7][8][9]
Potential Causes & Recommended Solutions:
-
Low Target Protein Abundance: The protein of interest may not be highly expressed in your sample.[7][8]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Inactive or Incorrect Antibody Concentration: The primary or secondary antibodies may have lost activity or are being used at a suboptimal concentration.[7]
-
Antigen Masking by Blocker: The blocking agent (e.g., milk) may be masking the epitope your antibody is supposed to recognize.[7]
Category 2: High Variability & Poor Reproducibility
Q3: Why are my results varying so much between replicate wells (high CV%)?
High coefficient of variation (CV) between replicates is a common sign of technical inconsistency in assay execution. The goal is to minimize this variability to ensure the data is reliable.[11][12]
Potential Causes & Recommended Solutions:
-
Inaccurate Pipetting: Small errors in pipetting volumes of samples, standards, or reagents can lead to significant differences between wells.[13][14]
-
Solution: Ensure pipettes are properly calibrated. Use consistent pipetting technique and consider using multichannel or automated pipetting systems to improve consistency.[11]
-
-
Edge Effect: Wells on the perimeter of a 96-well plate are prone to faster evaporation, altering reagent concentrations.[15]
-
Solution: Avoid using the outer rows and columns of the plate. Instead, fill these wells with sterile water or PBS to create a humidity barrier.
-
-
Uneven Temperature: An incubator might have temperature gradients, causing wells in different parts of the plate to incubate at slightly different temperatures.[15]
-
Solution: Avoid stacking plates in the incubator.[15] Allow plates to rest at room temperature for a few minutes after plating to ensure even cell distribution before incubation.
-
-
Inconsistent Cell Seeding (for Cell-Based Assays): A non-homogenous cell suspension will lead to different numbers of cells being seeded per well.
-
Solution: Gently mix the cell suspension before and during plating to prevent cells from settling.[13]
-
Category 3: Cell-Based Assays
Q4: What are the primary sources of variability in cell-based assays?
Cell-based assays are inherently variable due to the biological nature of cells. This variability can be managed by standardizing procedures.[16][17]
Potential Causes & Recommended Solutions:
-
Cell Passage Number and Health: Cells can change their characteristics (phenotypic drift) over many passages.[16][18] Assaying unhealthy or over-confluent cells will produce unreliable data.[18]
-
Solution: Use cells within a consistent and low passage number range. Always ensure cells are healthy and in the logarithmic growth phase on the day of the assay.
-
-
Inconsistent Culture Conditions: Variations in media composition, serum lots, or incubation time can affect cell behavior.[16][18]
-
Contamination: Mycoplasma or other microbial contamination can alter cell metabolism and response to stimuli.
-
Solution: Perform routine testing for contamination.[16]
-
Category 4: Molecular Assays (PCR/qPCR)
Q5: My qPCR results have inconsistent Ct values for biological replicates. What could be the reason?
Inconsistent Ct values in qPCR suggest variability in the starting material or the reaction itself.[13]
Potential Causes & Recommended Solutions:
-
Variable Sample Quality or Quantity: The amount and quality of the starting RNA/DNA can differ between samples.[13]
-
Solution: Ensure precise and accurate quantification of the nucleic acid template before starting. Verify RNA/DNA integrity using gel electrophoresis or a bioanalyzer.
-
-
Presence of PCR Inhibitors: Substances carried over from the sample matrix (e.g., heme, heparin) can inhibit the polymerase enzyme.[20]
-
Reagent Degradation: Repeated freeze-thaw cycles can degrade master mix components, primers, or probes.[20][22]
Data Presentation: Assay Performance Metrics
Quantitative data helps in assessing the validity of an assay run. Below are typical performance metrics and their acceptable ranges.
| Metric | Description | Generally Acceptable Range | Potential Cause for Deviation |
| Coefficient of Variation (CV%) | A measure of precision, showing the variability between replicate samples.[12] | Intra-assay: < 15%Inter-assay: < 20% | Inconsistent pipetting, edge effects, temperature gradients across the plate.[13][15] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from a positive control to the signal from a negative/blank control. | > 3 (assay dependent) | High background due to non-specific binding or low signal due to reagent issues.[11] |
| Z'-Factor | A measure of assay quality and dynamic range, considering both signal window and data variation. | > 0.5 | High data variability, small signal window between positive and negative controls. |
| Standard Curve R² Value (for quantitative assays) | Indicates how well the data points fit the regression line. | > 0.99 | Pipetting errors in standard dilutions, improper curve fitting model, reagent instability.[20] |
Note: Acceptable ranges can vary significantly based on the assay type, platform, and specific laboratory standards. The use of a fixed CV% cutoff is debated, as it can be misleading at very low analyte concentrations.[23][24]
Experimental Protocols
Methodology: Sandwich ELISA Protocol
This protocol outlines the key steps for a typical sandwich ELISA, a common immunoassay format known for its high specificity.[5]
-
Plate Coating: Dilute the capture antibody to its optimal concentration in a coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[13]
-
Washing (1): Aspirate the coating solution and wash the plate 3 times with ~300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).[13]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding.[13] Incubate for 1-2 hours at room temperature.[13]
-
Washing (2): Repeat the washing step as described in step 2.
-
Sample/Standard Incubation: Add 100 µL of your samples and standards (in appropriate dilutions) to the wells. Incubate for 2 hours at room temperature.[13]
-
Washing (3): Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[13]
-
Washing (4): Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing (5): Repeat the washing step thoroughly to remove all unbound enzyme.
-
Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-20 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well to quench the reaction. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well on a microplate reader, typically at 450 nm.
Visualizations
Troubleshooting Workflow for Inconsistent Assay Results
This diagram provides a logical decision tree to help diagnose the root cause of common assay problems.
Caption: A workflow for diagnosing common inconsistent assay results.
Experimental Workflow: Sandwich ELISA
This diagram illustrates the sequential steps involved in performing a Sandwich ELISA.
Caption: Key steps of the Sandwich ELISA experimental workflow.
References
- 1. arp1.com [arp1.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Elisa Kit And Protocol Optimization: A Detailed Guide [copyright-certificate.byu.edu]
- 6. sinobiological.com [sinobiological.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 12. Coefficient of variation [help.bioassay.de]
- 13. benchchem.com [benchchem.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. bosterbio.com [bosterbio.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. cellgs.com [cellgs.com]
- 18. biocompare.com [biocompare.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 21. neb.com [neb.com]
- 22. reddit.com [reddit.com]
- 23. quantics.co.uk [quantics.co.uk]
- 24. Describing Assay Precision – Reciprocal of Variance is correct, not CV percent: its use should significantly improve laboratory performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Fluorinated Organic Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of fluorinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when storing fluorinated organic compounds?
A1: The key factors influencing the stability of fluorinated organic compounds during storage are temperature, light, moisture, and air. Due to the high electronegativity of fluorine atoms, these compounds can be sensitive to these environmental conditions, potentially leading to degradation, decomposition, or unwanted chemical reactions.
Q2: What is the ideal temperature range for storing most fluorinated compounds?
A2: The optimal storage temperature is compound-specific and typically ranges from -20°C to 25°C. Highly reactive intermediates may necessitate storage at or below -20°C to maintain stability, while less sensitive compounds can be stored at room temperature (around 20°C - 25°C), provided they are shielded from direct sunlight and heat.
Q3: How does light exposure affect fluorinated compounds?
A3: Many fluorinated compounds are photosensitive and can degrade upon exposure to light. Therefore, it is crucial to store them in opaque or amber glass containers to block UV light and to keep them in a dark environment, such as a cabinet, away from windows or other direct light sources.
Q4: Are fluorinated compounds susceptible to moisture?
A4: Yes, moisture can be detrimental to the stability of many fluorinated intermediates. Water can react with certain compounds, leading to hydrolysis or other degradation pathways. To mitigate this, store compounds in a dry environment with low humidity, use desiccants like silica gel in storage containers, and ensure containers are tightly sealed.
Q5: Should I be concerned about exposure to air?
A5: Some fluorinated compounds are sensitive to oxidation and can react with oxygen in the air. For these materials, it is best practice to store them under an inert atmosphere, such as nitrogen or argon. This can be achieved by using airtight containers and flushing them with an inert gas before sealing.
Q6: What type of container is best for storing fluorinated organic compounds?
A6: The choice of container is critical. Glass containers are often preferred because they are inert and provide good protection against moisture and light. For photosensitive compounds, amber glass bottles are particularly suitable. If plastic containers are used, they must be made of a material that is compatible with the specific compound.
Troubleshooting Guide
Q1: My fluorination reaction failed or gave a low yield. Could improper storage of the fluorinated reagent be the cause?
A1: Yes, this is a common issue. Improper storage can lead to reagent degradation. Look for these signs:
-
Visual Changes: Discoloration or clumping of powdered reagents.
-
Pressure Buildup: The reaction of the reagent with moisture can generate gaseous byproducts (e.g., HF), leading to pressure buildup in the container.
-
Reduced Reactivity: A noticeable decrease in reaction yield or a complete failure of the reaction is a strong indicator of reagent degradation.
-
Inconsistent Results: High variability in reaction outcomes between different uses of the same reagent batch can point to ongoing moisture contamination.
Q2: I observe new, unexpected peaks in the HPLC or GC-MS chromatogram of my compound after a period of storage. What could be the cause?
A2: The appearance of new peaks strongly suggests that the compound has degraded. This could be due to:
-
Hydrolysis: Reaction with trace moisture in the storage container or solvent.
-
Oxidation: Reaction with oxygen if the container was not properly sealed or purged with an inert gas.
-
Photodegradation: Breakdown caused by exposure to light.
-
Thermal Degradation: Decomposition due to storage at an inappropriate temperature.
To identify the degradation products, techniques like LC-MS can be used to determine their mass-to-charge ratio (m/z).[1]
Q3: The physical appearance of my compound (e.g., color, consistency) has changed during storage. What should I do?
A3: A change in physical appearance is a clear sign of instability or contamination. You should re-analyze the material to determine its purity before use. If significant degradation has occurred, the material may no longer be suitable for your experiment. Consider the storage conditions and whether they were appropriate for that specific compound.
Q4: My ¹⁹F NMR spectrum shows unusually broad peaks. Is this related to storage?
A4: While broad peaks can be due to instrument parameters like poor shimming, they can also be related to the sample's condition, which can be affected by storage.[2] Potential causes include:
-
Low Solubility/Sample Heterogeneity: The compound may have partially degraded into less soluble materials.[2]
-
Paramagnetic Impurities: Contamination from storage containers or handling could introduce paramagnetic metals that cause peak broadening.[2]
-
Chemical Exchange: The compound might be in equilibrium with a degradation product, leading to exchange broadening.[2]
Data Presentation: Stability of Fluorinated Compounds
The stability of fluorinated organic compounds is highly dependent on their structure and the storage conditions. The following table provides examples of degradation observed under specific stress conditions. It is crucial to perform stability studies on your specific compound of interest to determine its shelf-life accurately.
| Compound Class/Example | Stress Condition | Time | Observation | Reference |
| Perfluorocarboxylic Acids (PFCAs) | 80°C in acidic solution | Varies | Degradation rate increases with temperature and acidity. | [3] |
| 5-Fluorouracil | Alkaline hydrolysis (0.1 M NaOH) | 12 hours | Significant degradation observed. | [4] |
| 5-Fluorouracil | Acidic, neutral, oxidative, photolytic conditions | Up to 10 days | Negligible degradation observed. | [4] |
| 2-(fluoromethyl)pyrrolidine derivative | pH 7.4 solution at 50°C | 7 days | 60-90% decomposition. | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[6]
Objective: To intentionally degrade the fluorinated compound under various stress conditions to generate potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of the fluorinated compound in suitable solvents (e.g., acetonitrile, water). Also, test the compound in its solid state.
-
Stress Conditions (as per ICH guidelines):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 12 hours.[4]
-
Oxidative Degradation: Treat the sample with 3-6% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Heat the solid sample in an oven at a temperature appropriate for the compound (e.g., 80°C) for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.[6]
-
-
Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating method (e.g., HPLC, GC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from all process impurities and degradation products.[9]
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][10]
-
Mobile Phase Selection: Start with a gradient elution using a buffered aqueous phase (e.g., 50 mM KH₂PO₄, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).[4][10]
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[4]
-
Method Optimization:
-
Inject a mixture of the unstressed and stressed (from Protocol 1) samples.
-
Adjust the gradient, flow rate (e.g., 1.0-1.2 mL/min), and column temperature (e.g., 30°C) to achieve baseline separation of the parent peak from all impurity and degradation peaks.[4][7]
-
The method is considered "stability-indicating" if all degradation products are resolved from the main peak and from each other.
-
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][7]
Protocol 3: Purity and Degradation Analysis by ¹⁹F NMR
Objective: To identify and quantify fluorinated compounds and their degradation products in a sample. ¹⁹F NMR is highly specific and can provide both qualitative and quantitative information.[11]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent.
-
Internal Standard: Add a known amount of an internal standard, such as hexafluorobenzene (-164.9 ppm), for quantification.[12]
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Ensure the spectral width is large enough to encompass all expected fluorine signals.
-
Use a sufficient relaxation delay to ensure accurate quantification.
-
-
Data Analysis:
-
Reference the spectrum to the internal standard.
-
Integrate the signals corresponding to the parent compound and any degradation products.
-
Calculate the concentration of each species based on the integral values relative to the internal standard. ¹⁹F NMR can detect fluorinated species at concentrations as low as 1 µM.[11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fda.gov [fda.gov]
- 7. actascientific.com [actascientific.com]
- 8. database.ich.org [database.ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Validated Analytical Methods for the Quantification of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
This guide provides a comparative overview of suitable analytical methods for the quantification of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, development, and quality control settings. This document outlines key performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established and validated protocols for structurally similar compounds and serve as a strong foundation for method development and validation for the target analyte.
Data Presentation: A Comparative Look at Analytical Methods
The following table summarizes the anticipated performance characteristics of three primary analytical techniques for the quantification of this compound.
| Parameter | HPLC with UV Detection (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance after derivatization. | Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | Low ng/mL | pg/mL to low ng/mL | pg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL to low ng/mL | pg/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Sample Matrix | Bulk drug, pharmaceutical formulations | Urine, plasma, various matrices | Plasma, serum, tissue homogenates |
| Key Advantages | Cost-effective, widely available | High specificity and sensitivity | Highest sensitivity and selectivity, suitable for complex matrices |
| Key Disadvantages | May require derivatization for sensitivity, less specific than MS | Often requires derivatization, potential for thermal degradation | Higher instrument cost and complexity |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on methods for structurally related compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection (with Pre-Column Derivatization)
This method is adapted from a validated procedure for a similar secondary amine and employs pre-column derivatization to enhance UV detection, as the analyte itself lacks a strong chromophore.[1]
a. Reagents and Materials:
-
This compound reference standard
-
Derivatizing Reagent: Dansyl chloride or 2-naphthalenesulfonyl chloride (NSCl)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water
-
Buffer: Borate Buffer (0.1 M, pH 9.5)
-
Quenching Solution: Sodium Hydroxide (1 M)
b. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of the derivatizing agent in 10 mL of acetonitrile. Prepare this solution fresh daily.
c. Derivatization Procedure:
-
Pipette 100 µL of a working standard solution or sample into a microcentrifuge tube.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 100 µL of the derivatization reagent solution and vortex.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 1 M Sodium Hydroxide to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
d. Chromatographic Conditions:
-
HPLC System: HPLC with a UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 254 nm for NSCl derivative).
-
Injection Volume: 10 µL
e. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
Caption: Workflow for HPLC quantification with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity and is well-suited for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary to improve the chromatographic behavior and thermal stability of amines.
a. Sample Preparation (Derivatization):
-
Transfer 1 mL of the sample or standard solution into a glass tube.
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) after basifying the solution.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[2][3]
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject an aliquot into the GC-MS.
b. GC-MS Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysixane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.
-
Ionization: Electron Ionization (EI).
-
Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
c. Validation Parameters:
-
Key validation parameters include linearity (with r² > 0.99), accuracy (typically within ±15%), precision (<15% RSD), LOD, and LOQ.
Caption: General workflow for GC-MS analysis with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of analytes in complex biological matrices at very low concentrations.[4][5]
a. Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation step is typically performed by adding a cold organic solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be diluted and directly injected, or further purified using solid-phase extraction (SPE) for cleaner samples and lower detection limits.
b. LC-MS/MS Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile or methanol and water, often with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte should be determined.
c. Validation Parameters:
-
The validation should follow regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessments of selectivity, matrix effects, linearity, accuracy, precision, and stability.
Caption: Workflow for LC-MS/MS analysis of biological samples.
References
Unraveling the Biological Profile of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine in the Benzylamine Class
A Comparative Analysis for Researchers and Drug Development Professionals
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, a substituted benzylamine, presents a compelling case for investigation within the broader class of benzylamine compounds, which are known for their diverse biological activities. This guide provides a comparative overview of its potential biological activities, drawing parallels with other notable benzylamines and highlighting the influence of structural modifications on their pharmacological profiles. While direct comparative experimental data for this compound is limited in the public domain, this analysis synthesizes existing knowledge on related structures to offer a predictive comparison and guide future research.
Introduction to Benzylamines and the Significance of Substitution
Benzylamines are a class of organic compounds characterized by a benzyl group attached to an amine. This structural motif is a common scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including antimicrobial, anticancer, and psychoactive properties. The biological activity of a benzylamine derivative is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amine nitrogen.
The subject of this guide, this compound, possesses two key modifications to the basic benzylamine structure: a methyl group on the nitrogen atom and a trifluoromethyl group at the para-position of the phenyl ring. The trifluoromethyl group is a particularly interesting feature, as its strong electron-withdrawing nature can significantly alter the compound's lipophilicity, metabolic stability, and interaction with biological targets.[1]
Predicted Biological Activity Profile of this compound
Based on the structure-activity relationships (SAR) of analogous compounds, this compound is anticipated to interact with several biological targets. Its structural similarity to known neuroactive compounds, such as fluoxetine, suggests potential activity within the central nervous system.[1]
Monoamine Transporter Interaction:
Many N-alkylated benzylamines are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] The N-methyl group in the target compound is a common feature in this class. The 4-trifluoromethyl substitution can enhance selectivity and potency for these transporters. For instance, substitution on the phenyl ring of N-benzylisopropylamine analogues has been shown to be a key determinant of their activity as monoamine transporter ligands.[2]
Monoamine Oxidase (MAO) Inhibition:
Benzylamine derivatives are also recognized as inhibitors of monoamine oxidase (MAO), enzymes crucial for the metabolism of neurotransmitters.[3][4] The inhibitory potency and selectivity (MAO-A vs. MAO-B) are highly dependent on the substitution pattern. While specific data for this compound is unavailable, studies on other benzylamine-sulfonamide derivatives have demonstrated potent and selective MAO-B inhibition, with IC50 values in the nanomolar range.[3][4]
Comparative Analysis with Other Benzylamines
To contextualize the potential activity of this compound, it is useful to compare it with other well-characterized benzylamines.
| Compound | Key Structural Features | Primary Biological Activity | Reported Potency (Example) |
| Benzylamine | Unsubstituted | Substrate for MAO | - |
| N-Methylbenzylamine | N-methylation | MAO inhibitor | - |
| 2-Acetyl-benzylamine | 2-acetyl substitution | Anticancer (leukemia cells) | IC50: 0.39-0.40 mM[5] |
| Substituted N-aryl benzylamines | Varied aryl and linker modifications | 17β-Hydroxysteroid Dehydrogenase Type 3 Inhibitors | IC50: 0.9 µM (lead compound)[6] |
| Benzylamine-sulfonamide derivatives | Sulfonamide linkage | Selective MAO-B inhibitors | IC50: 0.041 µM (compound 4i)[3][4] |
| Coumarin-benzylamine derivatives | Coumarin backbone | Antibacterial | -[7] |
Table 1: Comparison of Biological Activities of Various Benzylamine Derivatives. This table highlights the diverse pharmacological effects of benzylamines, demonstrating how structural modifications dictate their primary biological targets and potency.
Experimental Protocols for Evaluating Benzylamine Activity
To ascertain the precise biological activity of this compound and enable a direct comparison with other benzylamines, a series of standardized in vitro and in vivo assays are necessary.
In Vitro Assays
1. Monoamine Transporter Binding Assay:
-
Objective: To determine the affinity of the compound for DAT, NET, and SERT.
-
Methodology: Radioligand binding assays using cell membranes expressing the respective transporters.
-
Protocol:
-
Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values from competition binding curves.
-
2. Monoamine Oxidase (MAO) Inhibition Assay:
-
Objective: To determine the inhibitory potency and selectivity of the compound against MAO-A and MAO-B.
-
Methodology: Fluorometric enzyme inhibition assay.
-
Protocol:
-
Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding a non-fluorescent substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe.
-
Measure the increase in fluorescence over time, which is proportional to the enzyme activity.
-
Calculate the IC50 values for both MAO-A and MAO-B to determine potency and selectivity.[3]
-
In Vivo Assays
1. Murine Model of Depression (Forced Swim Test):
-
Objective: To assess the potential antidepressant-like effects of the compound.
-
Methodology: The forced swim test is a common behavioral assay to screen for antidepressant activity.
-
Protocol:
-
Administer the test compound or vehicle to mice at various doses.
-
After a specified pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a set period.
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Visualizing the Research Workflow
To effectively investigate the biological activity of this compound, a structured experimental workflow is essential.
Figure 1: A streamlined workflow for the biological evaluation of this compound.
Signaling Pathways of Interest
Given the predicted interaction with monoamine systems, the downstream signaling pathways regulated by neurotransmitters like serotonin, dopamine, and norepinephrine are of significant interest.
Figure 2: A generalized signaling pathway illustrating the potential downstream effects of monoamine transporter inhibition by a benzylamine derivative.
Conclusion and Future Directions
This compound holds promise as a pharmacologically active molecule, with a high probability of interacting with key targets in the central nervous system, particularly monoamine transporters and MAO enzymes. The presence of the N-methyl and 4-trifluoromethyl groups is expected to confer a distinct pharmacological profile compared to unsubstituted or differently substituted benzylamines.
To fully elucidate its biological activity and therapeutic potential, rigorous experimental evaluation is paramount. The protocols and comparative framework provided in this guide offer a roadmap for researchers to systematically investigate this compound. Future studies should focus on obtaining quantitative data on its potency and selectivity, followed by in vivo studies to assess its physiological effects and potential as a lead compound for drug development. Such research will be instrumental in positioning this compound within the vast and pharmacologically rich landscape of benzylamine derivatives.
References
- 1. Buy this compound (EVT-314715) | 90390-11-7 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine and Fluoxetine
A comprehensive guide for researchers and drug development professionals.
This guide provides a comparative overview of the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the research chemical N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine. Due to a lack of extensive pharmacological data for this compound, this document will focus on providing a detailed profile of fluoxetine as a benchmark and will discuss the structural similarities and potential, though unverified, properties of this compound based on its chemical class.
Introduction
Fluoxetine, widely known by its brand name Prozac, is a well-established antidepressant used to treat a variety of conditions including major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and bulimia nervosa.[1][2][3] Its mechanism of action centers on the selective inhibition of serotonin reuptake in the brain.[4][5] this compound is a fluorinated organic compound belonging to the aromatic amine class.[6] While its primary applications have been in chemical synthesis, its structural relation to other psychoactive compounds suggests potential for biological activity.[6]
Pharmacological Profile
A direct comparison of the pharmacological profiles is challenging due to the limited data on this compound. However, a detailed look at fluoxetine provides a framework for potential future studies.
Fluoxetine: A Detailed Look
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[1] It functions by blocking the presynaptic serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[4][5] This action is believed to be the primary driver of its therapeutic effects.[5] Fluoxetine also exhibits mild activity at 5-HT2A and 5-HT2C receptors.[4] It has minimal to no significant affinity for norepinephrine and dopamine transporters, nor for muscarinic, histaminic, or adrenergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[7]
This compound: A Structural Perspective
This compound belongs to the substituted phenethylamine class of compounds, which includes a wide range of psychoactive substances such as stimulants, hallucinogens, and antidepressants.[8] The presence of a trifluoromethyl group, also found in fluoxetine, can significantly influence a molecule's lipophilicity and metabolic stability, potentially enhancing its ability to cross the blood-brain barrier and prolonging its duration of action.[9][10] While its specific biological targets are unknown, its structural similarity to other monoamine transporter ligands suggests it could potentially interact with serotonin, dopamine, or norepinephrine transporters. However, without experimental data, this remains speculative.
Data Summary: A Comparative Table
The following table summarizes the available and hypothetical data for the two compounds. Note: Data for this compound is speculative and included for illustrative purposes only.
| Parameter | Fluoxetine | This compound |
| Primary Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI)[4][5] | Unknown (Hypothesized to interact with monoamine transporters) |
| Receptor Binding Profile (Ki in nM) | SERT: High affinity, 5-HT2A/2C: Mild affinity[4][11] | Not Determined |
| Pharmacokinetics | ||
| Bioavailability | High (72%)[1] | Not Determined |
| Protein Binding | Highly bound (~94.5%)[4] | Not Determined |
| Metabolism | Hepatic (CYP2D6) to active metabolite norfluoxetine[1][12] | Not Determined |
| Elimination Half-life | Fluoxetine: 1-6 days, Norfluoxetine: 4-16 days[1] | Not Determined |
| Preclinical Efficacy (Forced Swim Test) | Increases swimming time, indicating antidepressant-like effects[13] | Not Determined |
Signaling Pathways
Fluoxetine-Modulated Signaling Pathways
Fluoxetine's therapeutic effects are associated with the modulation of several intracellular signaling pathways. Chronic administration has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and neurogenesis.[14] This is thought to occur, in part, through the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[15][16] Additionally, fluoxetine has been shown to influence the GSK-3β/β-catenin signaling pathway, which is also involved in neurogenesis.[17]
Experimental Protocols
For researchers interested in conducting comparative studies, the following are standard experimental protocols for key assays.
Serotonin Reuptake Inhibition Assay
This assay determines a compound's ability to inhibit the serotonin transporter.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for SERT.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 cells.[18]
-
Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with an appropriate buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) and a reference compound (e.g., fluoxetine) for 15-30 minutes at 37°C.[18]
-
Uptake Initiation: Initiate serotonin uptake by adding a known concentration of radiolabeled serotonin (e.g., [³H]5-HT).[19]
-
Uptake Termination: After a short incubation period (5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[18]
-
Measurement: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[20]
Forced Swim Test (FST)
The FST is a common behavioral test in rodents used to screen for antidepressant-like activity.[13]
Objective: To assess the potential antidepressant effects of a test compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.[21][22]
Methodology:
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[23]
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Procedure: Gently place the animal (mouse or rat) into the water-filled cylinder for a 6-minute session.[22]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[21]
-
Data Analysis: Compare the immobility time between vehicle-treated and compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[13]
Conclusion
Fluoxetine is a well-characterized SSRI with a clear mechanism of action and extensive clinical use. This compound, while structurally intriguing, remains largely uncharacterized in terms of its pharmacological properties. Future research, employing the experimental protocols outlined in this guide, is necessary to determine its biological activity and potential as a therapeutic agent. Such studies would be crucial in elucidating whether its structural similarities to fluoxetine translate to a comparable pharmacological profile.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 3. About fluoxetine - NHS [nhs.uk]
- 4. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 6. Buy this compound (EVT-314715) | 90390-11-7 [evitachem.com]
- 7. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. droracle.ai [droracle.ai]
- 12. ClinPGx [clinpgx.org]
- 13. lasa.co.uk [lasa.co.uk]
- 14. ClinPGx [clinpgx.org]
- 15. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 23. animal.research.wvu.edu [animal.research.wvu.edu]
A Comparative Guide to the Cross-Validation of N-Methyl-4-(trifluoromethyl)benzylamine Analysis by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-Methyl-4-(trifluoromethyl)benzylamine. The following sections detail the theoretical basis for analysis by each technique, proposed experimental protocols, and a cross-validation framework supported by representative data.
Theoretical Framework: Applicability of HPLC and GC-MS
N-Methyl-4-(trifluoromethyl)benzylamine is a substituted benzylamine with properties amenable to analysis by both HPLC and GC-MS. Its suitability for each technique is determined by its physicochemical properties:
-
Volatility and Thermal Stability: With a boiling point of 79-82 °C at 15 mmHg, N-Methyl-4-(trifluoromethyl)benzylamine is sufficiently volatile and thermally stable for GC-MS analysis, which involves vaporization at high temperatures.
-
Polarity and Solubility: The presence of the amine group imparts polarity to the molecule, making it soluble in common HPLC mobile phases. This allows for effective separation using reversed-phase chromatography.
-
Chromophoric Properties: The benzene ring in the molecule's structure allows for ultraviolet (UV) detection, a common method used in HPLC.
Given these characteristics, both HPLC and GC-MS are viable analytical techniques. The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation (favoring GC-MS) or high-throughput screening (where HPLC might be preferred).
Experimental Protocols
Detailed methodologies for the analysis of N-Methyl-4-(trifluoromethyl)benzylamine using both HPLC and GC-MS are presented below. These protocols are based on established methods for similar benzylamine compounds.
2.1 High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of N-Methyl-4-(trifluoromethyl)benzylamine using a reversed-phase column and UV detection.
| Parameter | Specification |
| Instrumentation | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Standard Solution | 100 µg/mL in Mobile Phase |
2.2 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the separation, identification, and quantification of N-Methyl-4-(trifluoromethyl)benzylamine.
| Parameter | Specification |
| Instrumentation | Gas Chromatograph with Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial 100°C, ramp to 250°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-300 |
| Standard Solution | 100 µg/mL in Methanol |
Data Presentation and Cross-Validation
Cross-validation of the two methods involves comparing key analytical parameters to ensure consistency and reliability of the results. The following tables summarize the expected quantitative data for the analysis of a 100 µg/mL standard of N-Methyl-4-(trifluoromethyl)benzylamine.
Table 1: Comparison of Analytical Performance
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Retention Time (min) | 4.5 | 8.2 |
| Peak Area (arbitrary units) | 1,250,000 | 980,000 |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 5 ng/mL |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (%RSD, n=6) | < 2% | < 5% |
Table 2: Cross-Validation of a Spiked Sample (10 µg/mL)
| Method | Measured Concentration (µg/mL) | Recovery (%) |
| HPLC-UV | 9.8 | 98% |
| GC-MS | 10.3 | 103% |
Visualization of Workflows
4.1 Analytical Workflow
The following diagram illustrates the general workflow for the analysis of N-Methyl-4-(trifluoromethyl)benzylamine by both HPLC and GC-MS.
Caption: General workflow for sample analysis by HPLC and GC-MS.
4.2 Cross-Validation Logical Flow
This diagram outlines the logical process for the cross-validation of the HPLC and GC-MS methods.
Caption: Logical flow for cross-validation of analytical methods.
Conclusion
Both HPLC-UV and GC-MS are suitable and robust methods for the analysis of N-Methyl-4-(trifluoromethyl)benzylamine. GC-MS offers higher sensitivity and provides structural information, making it ideal for impurity identification and trace analysis. HPLC-UV is a reliable and high-throughput technique well-suited for routine quality control and quantification in less complex matrices. The cross-validation of data from both techniques provides a high degree of confidence in the analytical results, ensuring the accuracy and reliability required in research and drug development.
The Trifluoromethyl Group: A Comparative Analysis of Phenyl Substitutions in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Trifluoromethyl Group's Impact on Molecular Properties and Biological Activity.
In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The substitution of a hydrogen atom on a phenyl ring can dramatically alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic profile and pharmacological activity. Among the vast arsenal of functional groups available to chemists, the trifluoromethyl (CF3) group has emerged as a uniquely powerful substituent. Its distinct electronic and steric properties often impart significant advantages over other common substitutions, such as methyl (CH3), chloro (Cl), and methoxy (OCH3) groups.
This guide provides a comparative analysis of the trifluoromethyl group against these other substituents, supported by experimental data, to illuminate its role in enhancing drug-like properties.
Physicochemical Properties: A Quantitative Comparison
The introduction of a substituent to a phenyl ring fundamentally alters its electronic distribution and lipophilicity. These changes are critical as they directly impact how a drug molecule interacts with its biological target and navigates the physiological environment. The trifluoromethyl group is renowned for its strong electron-withdrawing nature and its significant contribution to lipophilicity.[1]
Table 1: Comparison of Physicochemical Parameters for Phenyl Substituents
| Substituent (X) | Hammett Constant (σp)¹ | Hammett Constant (σm)¹ | Hydrophobicity Parameter (π)² | pKa (Substituted Aniline)³ |
| -H | 0.00 | 0.00 | 0.00 | 4.60 |
| -CH₃ | -0.17 | -0.07 | 0.56 | 5.08 |
| -Cl | 0.23 | 0.37 | 0.71 | 3.98 |
| -OCH₃ | -0.27 | 0.12 | -0.02 | 5.34 |
| -CF₃ | 0.54 | 0.43 | 0.88 | 3.51 |
¹Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of a substituent.[2][3] Positive values indicate electron-withdrawing character, while negative values indicate electron-donating properties. ²The Hansch hydrophobicity parameter (π) measures the lipophilicity of a substituent relative to hydrogen.[4] A positive value signifies increased lipophilicity. ³pKa values for para-substituted anilines illustrate the electronic effect on the basicity of the amino group.
As the data indicates, the CF3 group is a strong electron-withdrawing group, surpassed only by groups like nitro (-NO2). This property can significantly lower the pKa of nearby acidic or basic centers, influencing ionization state at physiological pH.[1] Furthermore, its hydrophobicity parameter (π = 0.88) demonstrates its substantial contribution to increasing a molecule's overall lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[4]
Pharmacological and Pharmacokinetic Properties
The true utility of the trifluoromethyl group is most evident in its profound impact on a drug's metabolic stability and biological activity.
Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[5] A common metabolic pathway is the oxidation of a methyl group. By replacing a metabolically labile methyl group with a trifluoromethyl group, this pathway can be effectively blocked. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage.[5] This "metabolic switching" strategy can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]
Table 2: Illustrative Comparison of Metabolic Stability
| Parameter | Compound with -CH₃ | Compound with -CF₃ | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The CF₃ group blocks common sites of oxidative metabolism.[5] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolism leads to slower clearance by the liver.[5] |
| Number of Metabolites | Generally Higher | Significantly Reduced | Inhibition of a major metabolic pathway limits metabolite formation.[5] |
Biological Activity
The electronic and steric properties of the trifluoromethyl group can also lead to enhanced binding affinity for the target protein. The strong electron-withdrawing nature of the CF3 group can improve hydrogen bonding and electrostatic interactions with biological targets.[6] Its size, larger than a methyl group, can also promote better hydrophobic interactions within a binding pocket.[4]
Table 3: Illustrative Comparison of Biological Activity (IC₅₀ Values)
| Target Class | Parent Scaffold | -CH₃ IC₅₀ (nM) | -OCH₃ IC₅₀ (nM) | -Cl IC₅₀ (nM) | -CF₃ IC₅₀ (nM) |
| Kinase Inhibitor¹ | Pyrazole-based | Variable | Variable | Variable | Potent (e.g., 22 nM) |
| Norepinephrine Transporter² | Cycloalkanol ethylamine | Less Potent | Less Potent | Moderately Potent | Most Potent |
Disclaimer: The data in this table is illustrative and compiled from different sources to demonstrate the potential impact of the CF3 group. Direct comparison requires testing within the same chemical series against the same target. ¹In a series of pyrazole-based kinase inhibitors, trifluoromethyl substituted phenyl rings were found to be beneficial for activity.[6] ²For cycloalkanol ethylamine scaffolds, an electron-withdrawing m-trifluoromethyl analogue exhibited the most potent inhibitory effect on norepinephrine uptake.[7]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are essential.
Protocol 1: Determination of Lipophilicity (logP) by HPLC
The partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). A common and rapid method for its determination is through High-Performance Liquid Chromatography (HPLC).
Objective: To estimate the logP of a compound based on its retention time on a reverse-phase HPLC column.
Materials:
-
Analytical HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile phase: Acetonitrile and water.
-
A set of standard compounds with known logP values.
-
Test compound.
Procedure:
-
Preparation of Standards: Prepare stock solutions of 5-7 standard compounds with a range of known logP values in the mobile phase.
-
Calibration Curve Generation:
-
Inject each standard solution onto the HPLC system.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot the known logP values of the standards against their corresponding log(k') values.
-
Perform a linear regression analysis to generate a calibration curve.
-
-
Analysis of Test Compound:
-
Prepare a solution of the test compound in the mobile phase.
-
Inject the test compound solution and record its retention time.
-
Calculate the log(k') for the test compound.
-
-
LogP Determination: Use the equation of the linear regression from the calibration curve to calculate the logP of the test compound from its log(k') value.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (e.g., human, rat).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control (a compound with known metabolic instability).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Initiation of Reaction: Add the test compound to the microsome mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) based on the rate of disappearance of the compound.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in drug development and the mechanism of action, the following diagrams are provided.
Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful and well-established strategy in modern drug design. Compared to other common phenyl substitutions like methyl, chloro, and methoxy groups, the CF3 group offers a unique combination of potent electron-withdrawing character, high lipophilicity, and exceptional metabolic stability. While the overall effect of any substituent is context-dependent, the data consistently demonstrates that trifluoromethylation can significantly enhance a molecule's drug-like properties, leading to improved potency, a longer duration of action, and a more favorable pharmacokinetic profile. This guide underscores the importance of considering the CF3 group as a primary tool for lead optimization in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Confirming the Molecular Structure of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine using 2D NMR Spectroscopy
For Immediate Release
A Comprehensive Guide to the Structural Elucidation of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine Utilizing Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive structural confirmation of the small molecule, this compound. The experimental data presented herein, including predicted chemical shifts and key 2D correlations, offers a robust framework for the unambiguous assignment of its molecular architecture.
Introduction
This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. Accurate structural confirmation is a critical prerequisite for any further investigation into its chemical properties and biological activities. While 1D NMR (¹H and ¹³C) provides fundamental information, complex spin systems and overlapping signals can often lead to ambiguity. This guide demonstrates the utility of 2D NMR experiments, specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to overcome these limitations and provide unequivocal structural proof.
Predicted NMR Data for Structural Verification
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of structurally similar compounds. The atom numbering scheme used for assignment is provided in the structure below.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1-H | ~2.50 | s | 3H |
| 2-H | ~3.80 | s | 2H |
| 4-H, 8-H | ~7.50 | d | 2H |
| 5-H, 7-H | ~7.60 | d | 2H |
| NH | variable | br s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | ~34.0 |
| 2 | ~55.0 |
| 3 | ~144.0 |
| 4, 8 | ~129.0 |
| 5, 7 | ~125.5 (q) |
| 6 | ~129.5 (q) |
| 9 | ~124.0 (q) |
| 10 | Not Applicable |
(q) denotes a quartet due to coupling with fluorine atoms.
Table 3: Predicted Key 2D NMR Correlations
| Experiment | Key Cross-Peaks |
| COSY | 4-H / 5-H, 7-H / 8-H |
| HSQC | 1-H / C1, 2-H / C2, 4-H / C4, 5-H / C5, 7-H / C7, 8-H / C8 |
| HMBC | 1-H / C2, 2-H / C1, 2-H / C3, 2-H / C4, 2-H / C8, 4-H / C2, 4-H / C6, 4-H / C8, 5-H / C3, 5-H / C7, 5-H / C9 |
Experimental Protocols
High-quality NMR data is essential for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans are typically required for good signal-to-noise.
3. 2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) experiment should be performed. Typically, 256-512 increments in the t1 dimension with 8-16 scans per increment are sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is recommended to correlate proton and carbon chemical shifts for directly attached pairs. The spectral widths should be set to cover the entire proton and carbon chemical shift ranges.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment should be optimized for a long-range coupling constant of 8 Hz to observe correlations between protons and carbons separated by 2-3 bonds.
Visualization of Experimental Workflow and Key Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow for 2D NMR-based structure elucidation and the key HMBC correlations that confirm the connectivity of this compound.
Caption: Workflow for 2D NMR-based structure elucidation.
Caption: Key HMBC correlations for structural confirmation.
Conclusion
The combined application of 1D and 2D NMR spectroscopy provides a powerful and indispensable tool for the definitive structural elucidation of this compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers, ensuring accurate and efficient characterization of this and structurally related molecules. The use of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the overall molecular connectivity, leaving no doubt as to the compound's structure.
evaluating the reproducibility of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, a key building block in pharmaceutical and materials science research. The reproducibility of a synthesis is critical for its application in drug development and manufacturing. Here, we evaluate two prominent methods—reductive amination and N-alkylation—supported by experimental data to guide researchers in selecting the most suitable protocol for their needs.
Comparison of Synthetic Protocols
The synthesis of this compound is most commonly achieved through one of two primary pathways: direct reductive amination of 4-(trifluoromethyl)benzaldehyde with methylamine, or N-alkylation of a suitable precursor. Each method offers distinct advantages in terms of yield, reaction conditions, and scalability.
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation (Ullmann-type Coupling) |
| Starting Materials | 4-(trifluoromethyl)benzaldehyde, Methylamine | 4-(trifluoromethyl)benzyl chloride, Methylamine |
| Key Reagents | Sodium triacetoxyborohydride (STAB) | Copper(I) iodide (CuI), 1,10-phenanthroline |
| Solvent | Dichloroethane | Toluene |
| Temperature | 25°C | 80°C |
| Reaction Time | 2 hours | 12 hours |
| Reported Yield | 95%[1] | 78%[1] |
| Purity | High (implied by yield) | High (isolated yield) |
Experimental Workflow Overview
The general workflow for both synthetic approaches involves the reaction of precursors, followed by workup and purification to isolate the final product. The choice of method can significantly impact the overall efficiency and resource requirements of the synthesis.
Caption: Comparative workflow of reductive amination and N-alkylation for synthesis.
Detailed Experimental Protocols
Method 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol is recognized for its high efficiency and mild reaction conditions, making it an industrially viable route.[1]
Materials:
-
4-(trifluoromethyl)benzaldehyde
-
Methylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-(trifluoromethyl)benzaldehyde (1 equivalent) in dichloroethane, add methylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at 25°C for 2 hours. The reaction progress can be monitored by in situ FTIR spectroscopy.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Method 2: Copper-Catalyzed N-Alkylation (Ullmann-type Coupling)
This method provides an alternative route to the target compound, leveraging transition metal catalysis.
Materials:
-
4-(trifluoromethyl)benzyl chloride
-
Methylamine
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline
-
Toluene
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add copper(I) iodide (10 mol%), 1,10-phenanthroline (10 mol%), and toluene.
-
Add 4-(trifluoromethyl)benzyl chloride (1 equivalent) and methylamine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Logical Comparison of Synthesis Methods
The choice between these two methods depends on the specific requirements of the researcher, including desired yield, available equipment, and time constraints.
Caption: Pros and cons of the two primary synthesis routes.
References
comparing the efficacy of different catalysts for N-alkylation of benzylamines
The N-alkylation of benzylamines is a fundamental transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, agrochemicals, and materials science. This guide provides a comparative overview of the efficacy of various catalytic systems for this reaction, focusing on experimental data to aid researchers, scientists, and drug development professionals in catalyst selection. The catalysts are broadly categorized into noble metal-based, earth-abundant metal-based, and metal-free systems, with a specific focus on the widely studied model reaction of aniline with benzyl alcohol.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of representative catalysts for the N-alkylation of aniline with benzyl alcohol under their respective optimized conditions. This data allows for a cross-catalyst comparison of efficiency and reaction parameters.
| Catalyst System | Catalyst Type | Catalyst Loading | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Noble Metal-Based | ||||||||
| Ru-Py-CH3 | Homogeneous | 0.75 mol% | NaOtBu (20 mol%) | Toluene | 140 | 24 | >95 | [1][2] |
| NHC-Ru(II) Complex | Homogeneous | 0.25 mol% | KOtBu (30 mol%) | Toluene | 110 | 16 | High Yield | [3] |
| Earth-Abundant Metal-Based | ||||||||
| NiBr₂ / 1,10-phenanthroline | Homogeneous | 10 mol% NiBr₂ | t-BuOK | Toluene | 130 | 48 | 88 | [4] |
| Ni/O-clay | Heterogeneous | 10 wt% | - | - | 70 | 6 | 70 (conversion) | [5] |
| Raney Ni | Heterogeneous | 200 mg | - | p-Xylene | 180 | 18 | ~83 (conversion) | [6][7] |
| Mn-PNP Pincer Complex | Homogeneous | 3 mol% | t-BuOK (75 mol%) | Toluene | 80 | 24 | 90 | [8][9] |
| NHC-Mn Complex | Homogeneous | 1.5 mol% | t-BuOK | Toluene | 50 | 24 | High Yield | [10] |
| Metal-Free | ||||||||
| Base-catalyzed | Homogeneous | - | Base | - | - | - | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for Manganese-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[8][9]
To an oven-dried Schlenk tube containing a magnetic stir bar, the manganese pincer complex (0.03 mmol, 3 mol%), potassium tert-butoxide (0.75 mmol), and the aniline derivative (1 mmol) are added. The tube is evacuated and backfilled with argon three times. Under a positive flow of argon, dry toluene (2 mL) and benzyl alcohol (1.2 mmol) are added via syringe. The Schlenk tube is then sealed and placed in a preheated oil bath at 80°C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Nickel-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[4]
In a glovebox, a screw-capped vial is charged with NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and potassium tert-butoxide (1 equiv). The vial is sealed and taken out of the glovebox. Toluene, aniline (1 equiv), and benzyl alcohol (1.2 equiv) are added via syringe. The reaction mixture is then heated in a preheated oil bath at 130°C for 48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography.
General Procedure for Ruthenium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol[2]
A solution of the Ru–Py–CH3 catalyst (0.75 mol%), aniline (0.5 mmol), benzyl alcohol (0.75 mmol), and NaOtBu (20 mol%) in toluene (1.5 mL) is placed in a sealed tube. The reaction mixture is heated at 140°C for 24 hours. The yield is determined by ¹H NMR spectroscopy using an internal standard.
Visualizing the Workflow
The general experimental workflow for the N-alkylation of benzylamines can be visualized as a sequence of steps from reaction setup to product isolation.
Caption: General experimental workflow for N-alkylation of benzylamines.
Concluding Remarks
The choice of catalyst for the N-alkylation of benzylamines depends on several factors including desired reaction conditions, cost, and tolerance to functional groups. Homogeneous catalysts based on ruthenium and manganese often exhibit high activity and selectivity under milder conditions.[3][8][9] Nickel-based catalysts, both homogeneous and heterogeneous, offer a more cost-effective alternative, though sometimes requiring higher temperatures.[4][5][6][7] The development of metal-free catalytic systems is an emerging area with the potential for even more sustainable processes.[1] This guide provides a starting point for researchers to navigate the diverse landscape of catalytic options for this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Performance Guide to N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine in Monoamine Transporter Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine, a novel compound with potential applications in neuropharmacology. Due to the limited publicly available data on this specific molecule, this guide establishes a comparative context using well-characterized selective serotonin reuptake inhibitors (SSRIs) and details the standard experimental protocols for its evaluation. The structural characteristics of this compound, particularly the N-methyl-benzylamine core and the electron-withdrawing trifluoromethyl group, suggest a likely interaction with monoamine transporters, which are key targets in the treatment of depression and anxiety disorders.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to function as a monoamine transporter inhibitor. These transporters—SERT (serotonin), DAT (dopamine), and NET (norepinephrine)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters leads to an increased concentration of the respective neurotransmitters in the synapse, enhancing neurotransmission. This mechanism is the cornerstone of many antidepressant and anxiolytic therapies.
Figure 1: Monoamine Transporter Signaling Pathway and Inhibition.
Comparative Performance Data
While specific experimental data for this compound is not currently available in the public domain, the following table presents the binding affinities (Ki, in nM) of several established SSRIs for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. This provides a benchmark against which this compound can be compared once data becomes available. Lower Ki values indicate higher binding affinity.
| Compound | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Hypothesized SERT/NET/DAT inhibitor |
| Fluoxetine | 1.4[1] | >1000[1] | 50[1] | Highly selective for SERT |
| Sertraline | 1.1[1] | 25[1] | >1000[1] | Primarily a SERT inhibitor with some DAT affinity |
| Paroxetine | 0.1[1] | 137[1] | 34[1] | Potent SERT inhibitor with some NET affinity |
Based on structure-activity relationship (SAR) studies of similar benzylamine derivatives, it is anticipated that this compound will exhibit inhibitory activity at one or more of the monoamine transporters. The presence of the trifluoromethyl group at the para position of the phenyl ring is a feature shared with fluoxetine, suggesting potential for SERT inhibition.
Experimental Protocols
To facilitate the direct evaluation and comparison of this compound, the following detailed protocols for standard in vitro assays are provided.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for hSERT, hDAT, and hNET.
Materials:
-
Cell membranes prepared from cells expressing the human transporter of interest (e.g., HEK293-hSERT, CHO-hDAT, HEK-hNET).
-
Radioligands: [³H]-Citalopram (for hSERT), [³H]-WIN 35,428 (for hDAT), [³H]-Nisoxetine (for hNET).
-
Test compound: this compound.
-
Reference compounds: Fluoxetine, Sertraline, Paroxetine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General Workflow for a Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the potency (IC50) of this compound in inhibiting the uptake of serotonin, dopamine, and norepinephrine.
Materials:
-
Cells stably expressing the human transporter of interest (e.g., HEK293-hSERT, HEK293-hDAT, HEK293-hNET).
-
Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Dopamine, [³H]-Norepinephrine.
-
Test compound: this compound.
-
Reference compounds: Fluoxetine, GBR 12909 (for DAT), Desipramine (for NET).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Lysis buffer.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test or reference compounds for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake against the log concentration of the test compound.
By following these standardized protocols, researchers can generate robust and comparable data to accurately benchmark the performance of this compound against existing therapeutic agents. This will enable a thorough understanding of its potency, selectivity, and potential as a novel modulator of monoaminergic neurotransmission.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe working environment and protecting the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine (CAS No. 90390-11-7), a compound requiring careful handling as potentially hazardous chemical waste. Adherence to these protocols is crucial for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from structurally similar chemicals suggest that it may be harmful if ingested, and cause irritation to the skin and eyes.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | To avoid direct skin contact. |
| Body Protection | Laboratory coat, long-sleeved clothing. | To protect skin from potential exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. It is strictly prohibited to dispose of this compound down the drain or in regular solid waste.[1][2]
Experimental Protocol: Chemical Waste Collection and Labeling
-
Container Selection: Obtain a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.
-
Waste Collection: Carefully transfer the waste this compound into the designated waste container.
-
Labeling: Immediately and clearly label the waste container with the words "Hazardous Waste." The label must include the full chemical name: "this compound," its CAS number (90390-11-7), and the approximate concentration and quantity. Indicate the date when the waste was first added to the container.
-
Storage: Keep the waste container tightly sealed except when adding waste. Store the container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. Utilize secondary containment to prevent spills.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the substance.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Workflow for this compound
A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related aromatic amines and fluorinated compounds to ensure a high level of safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic amine containing a trifluoromethyl group. Compounds of this nature should be handled with caution as they can be corrosive, irritant, and potentially toxic. The primary routes of exposure are inhalation, skin contact, and eye contact.
Quantitative Data Summary
| Parameter | Value | Source/Analogy |
| Physical Form | Solid | EvitaChem[1] |
| Boiling Point | 187.0°C | EvitaChem[1] |
| Occupational Exposure Limit (OEL) | Not Established | Multiple Sources |
| Recommended Handling | In a certified chemical fume hood | General Best Practices[2] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Level | Equipment | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers and reactions. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved) | To prevent skin contact. Double-gloving is recommended due to the potential for permeation by aromatic amines. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a fume hood or if engineering controls are insufficient. |
Detailed Experimental Protocol: Small-Scale Reaction Quenching
This protocol details a common laboratory procedure involving the handling of this compound.
Objective: To safely quench a reaction mixture containing this compound.
Materials:
-
Reaction flask containing this compound in an organic solvent.
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate).
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
-
Appropriate organic solvent for extraction (e.g., ethyl acetate).
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Waste container labeled for halogenated organic waste.
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Have spill control materials (absorbent pads, neutralizers) readily available.
-
Ensure an eyewash station and safety shower are accessible.[3]
-
-
Reaction Cooldown:
-
If the reaction was heated, allow the flask to cool to room temperature before proceeding.
-
-
Quenching:
-
Slowly and carefully add the quenching solution to the reaction flask with stirring. Be mindful of any potential gas evolution or exothermic reaction.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the extraction solvent and gently mix, periodically venting the funnel to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with brine.
-
-
Drying and Filtration:
-
Transfer the organic layer to an Erlenmeyer flask and add the drying agent.
-
Swirl the flask and let it stand until the solvent is clear.
-
Filter the solution to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtered solution using a rotary evaporator.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Thoroughly wash all glassware.
-
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.
Operational Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
